Prrvrlk
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H77N17O8 |
|---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H77N17O8/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
NNUQRWCIMHYXGY-FLMSMKGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Prrvrlk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prrvrlk is a recently identified, naturally derived alkaloid with potent and selective inhibitory activity against distinct classes of serine/threonine kinases. Its discovery from the marine tunicate Aplidium sp. has opened new avenues for the development of targeted therapeutics, particularly in oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action as a protein kinase inhibitor.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel inhibitors of the J-PKAcα kinase, an oncogenic fusion protein that is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC). A prefractionated natural product library from the National Cancer Institute's Program for Natural Product Discovery (NPNPD) was screened, leading to the identification of a highly active fraction from an extract of the marine tunicate Aplidium sp.[1]. Subsequent bioassay-guided purification of this fraction led to the isolation of two novel alkaloids, with the more potent designated as this compound (analogous to aplithianine A)[1].
Quantitative Biological Data
This compound has demonstrated potent inhibitory activity against several protein kinases. The following tables summarize its in vitro inhibitory concentrations.
Table 1: Inhibitory Activity of this compound against J-PKAcα and Wild-Type PKA
| Target Kinase | IC50 (nM) |
| J-PKAcα | ~1000 |
| Wild-Type PKA | 84 |
Data derived from primary screening and kinome profiling assays.[1]
Table 2: Kinome Profiling of this compound against a Panel of 370 Kinases
| Kinase Family | Representative Kinase | IC50 (nM) |
| CLK | CLK1 | 11 |
| CLK2 | 25 | |
| CLK4 | 15 | |
| PKG | PKG1α | 90 |
| PKG1β | 75 |
This compound shows potent inhibition of select serine/threonine kinases in the CLK and PKG families.[1]
Experimental Protocols
1. High-Throughput Screening (HTS) for J-PKAcα Inhibitors
-
Objective: To identify inhibitors of J-PKAcα catalytic activity from a natural product library.
-
Assay Principle: A biochemical assay measuring the phosphorylation of a substrate peptide by the J-PKAcα enzyme. The assay utilizes a fluorescence-based detection method to quantify kinase activity.
-
Procedure:
-
The NPNPD prefractionated natural product library was screened at a concentration of 5 µg/mL.
-
J-PKAcα enzyme, substrate peptide, and ATP were incubated in a 384-well plate format.
-
Test compounds (fractions from the library) were added to the wells.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A developing reagent containing a phosphospecific antibody conjugated to a fluorophore was added.
-
Fluorescence intensity was measured using a plate reader. A decrease in fluorescence indicated inhibition of kinase activity.
-
Active fractions were selected for further analysis.
-
2. Total Synthesis of this compound
-
Objective: To develop an efficient chemical synthesis of this compound to enable further biological evaluation.
-
Synthetic Strategy: A four-step total synthesis was developed.[1]
-
Key Steps:
-
Step 1: Synthesis of the Pyrrolo-imidazole Core: Condensation of 2-amino-1H-imidazole-4-carbaldehyde with a substituted propargylamine to form the core heterocyclic structure.
-
Step 2: Cyclization and Aromatization: A gold-catalyzed cyclization followed by oxidation to yield the aromatic pyrrolo[2,3-d]imidazole scaffold.
-
Step 3: Introduction of the Side Chain: Suzuki coupling of a boronic acid derivative to the pyrrolo[2,3-d]imidazole core to introduce the side chain.
-
Step 4: Deprotection: Removal of protecting groups to yield the final product, this compound.
-
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of protein kinase A (PKA). X-ray crystallography studies have revealed that this compound binds to the ATP-binding pocket of the PKA catalytic subunit (PKAcα), thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The PKA signaling pathway is a crucial regulator of numerous cellular processes. The binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a wide array of downstream target proteins, modulating their activity.
Caption: PKA Signaling Pathway and Inhibition by this compound.
Experimental Workflow: From Discovery to Synthesis
The overall workflow for the identification and development of this compound is depicted below. This process begins with high-throughput screening of a natural product library and progresses through hit validation, isolation and characterization of the active compound, and finally, the development of a total synthesis route.
Caption: Workflow for the Discovery and Development of this compound.
This compound represents a promising new scaffold for the development of selective kinase inhibitors. Its novel chemical structure and potent biological activity make it an attractive candidate for further preclinical and clinical development. The efficient total synthesis of this compound will facilitate the generation of analogues for structure-activity relationship studies, which will be crucial for optimizing its pharmacological properties. The detailed understanding of its mechanism of action provides a solid foundation for its future development as a targeted therapeutic agent.
References
An In-depth Technical Guide on PRRVRLK: Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract: PRRVRLK is a key peptide sequence identified as the N-terminal nuclear localization signal (NLS) of Interferon Regulatory Factor 5 (IRF5).[1][2][3] IRF5 is a transcription factor that plays a pivotal role in the innate and adaptive immune systems, regulating the expression of proinflammatory cytokines and type I interferons.[1][4] Dysregulation of IRF5 activity is associated with autoimmune diseases such as systemic lupus erythematosus (SLE). Consequently, the this compound sequence has emerged as a critical target for therapeutic intervention, with peptide mimetics designed to inhibit IRF5 nuclear translocation showing promise in preclinical models. This guide provides a comprehensive overview of the biological function of this compound, its role in IRF5-mediated signaling pathways, and its potential as a therapeutic target.
Core Biological Function of this compound
The primary biological function of the this compound sequence is to act as a nuclear localization signal, directing the IRF5 protein from the cytoplasm into the nucleus. In an inactive state, IRF5 resides in the cytoplasm. Upon activation by upstream signaling events, such as those initiated by Toll-like receptors (TLRs), a conformational change in IRF5 exposes the this compound nuclear localization signal. This allows for the translocation of IRF5 into the nucleus, where it can bind to the promoters of target genes and initiate their transcription.
IRF5 is a key regulator of various immune responses, including:
-
Antiviral defense: IRF5 is involved in the production of type I interferons in response to viral infections.
-
Inflammation: It controls the expression of numerous proinflammatory cytokines, such as IL-6, TNF-α, and IL-12.
-
Immune cell function: IRF5 is predominantly expressed in immune cells like monocytes, B cells, and dendritic cells, where it governs their activation and function.
This compound in IRF5 Signaling Pathways
The this compound sequence is integral to the signaling pathways that lead to IRF5 activation and subsequent gene expression.
IRF5 Activation and Nuclear Translocation Pathway:
This pathway illustrates that upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like TLRs, a signaling cascade is initiated. This leads to the phosphorylation and activation of IRF5, exposing the this compound nuclear localization signal and facilitating its entry into the nucleus to regulate gene expression.
Quantitative Data on this compound-Related Interactions
Peptide mimetics targeting the this compound sequence have been developed to inhibit IRF5 activity. The binding affinities of some of these inhibitors have been characterized.
| Peptide Inhibitor | Target | Binding Affinity (K D ) | Reference |
| N5-1 (this compound-based) | Inactive IRF5 monomer | 98.8 nM |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement:
This protocol is a generalized representation based on the methodologies often used to determine the binding kinetics of peptide inhibitors to their target proteins.
Objective: To determine the binding affinity (K D ) of a this compound-based peptide inhibitor (e.g., N5-1) to full-length inactive IRF5.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant full-length human IRF5 protein
-
This compound-based peptide inhibitor
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant IRF5 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-based peptide inhibitor in running buffer.
-
Inject the peptide solutions over the immobilized IRF5 surface, starting with the lowest concentration.
-
Include buffer-only injections for baseline subtraction.
-
Regenerate the sensor surface between each peptide injection using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k a ) and dissociation (k d ) rate constants.
-
Calculate the equilibrium dissociation constant (K D ) as k d /k a .
-
Experimental Workflow for SPR:
Therapeutic Implications and Drug Development
The central role of IRF5 in inflammatory and autoimmune diseases makes it an attractive target for drug development. The this compound sequence, being essential for IRF5's nuclear translocation and function, presents a specific and promising target.
References
- 1. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200071370A1 - Cell penetrating peptides that inhibit irf5 nuclear localization - Google Patents [patents.google.com]
- 3. Interferon Regulatory Factor 5 in the Pathogenesis of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017044855A2 - Cell penetrating peptides that inhibit irf5 nuclear localization - Google Patents [patents.google.com]
Homologs of Prrvrlk in different species
An In-depth Technical Guide to the Homologs of Vaccinia-Related Kinases (VRKs) and their Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vaccinia-Related Kinase (VRK) family represents a unique branch of serine/threonine kinases that diverged early from the Casein Kinase I (CKI) family[1]. This family of kinases is named for its sequence homology to the B1R kinase encoded by the vaccinia virus[1][2]. In mammals, the family consists of two active kinases, VRK1 and VRK2, and a pseudokinase, VRK3[2][3]. These kinases are crucial regulators of a multitude of cellular processes, including cell cycle progression, chromatin remodeling, nuclear envelope dynamics, apoptosis, and the DNA damage response. Their functional significance is underscored by the observation that the vaccinia virus B1 kinase can be functionally complemented by human VRK1, indicating a shared substrate specificity and a viral strategy of mimicking host cellular pathways.
This guide provides a comprehensive overview of the homologs of the VRK family across different species, their functional roles, associated signaling pathways, and the experimental methodologies used to study them. A potential link to proline-rich (PRR) signaling motifs, which are key mediators of protein-protein interactions in signaling pathways, is also explored.
Homologs of the VRK Family
Homologous genes can be categorized as orthologs (genes in different species that evolved from a common ancestral gene) or paralogs (genes within the same species that arose from a gene duplication event). The mammalian VRK family members (VRK1, VRK2, and VRK3) are paralogs of each other. Orthologs of VRKs have been identified in a wide range of metazoans.
Quantitative Data on VRK Homologs
The following table summarizes key information about the human VRK family members and their viral homolog. Sequence identity percentages are typically determined through pairwise sequence alignments using tools like BLASTp. While the search results state there is ~40% sequence identity between the vaccinia virus B1 kinase and the VRK family, specific percentages between individual homologs across different species would require detailed bioinformatic analysis beyond the scope of this guide.
| Protein | Organism | Subcellular Localization | Key Functions | Notes |
| VRK1 | Human | Nucleus | Cell cycle control, Chromatin condensation, Transcription regulation, DNA damage response | Overexpression is associated with tumor growth. |
| VRK2 | Human | Endoplasmic Reticulum, Mitochondria, Cytoplasm, Nucleus | Regulation of JNK signaling pathway, Apoptosis | Has two splice variants with different localizations. |
| VRK3 | Human | Nucleus | Pseudokinase (enzymatically inert) | Contains substitutions in key catalytic residues. |
| B1 Kinase | Vaccinia Virus | Viral replication factories in cytoplasm | Viral DNA replication | Shares substrate specificity with cellular VRKs. |
Signaling Pathways Involving VRKs
VRKs are integral components of multiple signaling pathways, often acting as upstream regulators of key cellular events.
VRK1 in DNA Damage Response
VRK1 is an early responder to DNA double-strand breaks induced by ionizing radiation. It is activated and subsequently phosphorylates several downstream targets, including the tumor suppressor p53 and the scaffold protein 53BP1, to facilitate the assembly of DNA repair foci.
VRK2 and the JNK Signaling Pathway
VRK2 is known to interact with and regulate components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.
The Role of Proline-Rich Motifs in VRK-Mediated Signaling
Proline-rich motifs (PRMs) are short amino acid sequences that are prevalent in signaling proteins and mediate protein-protein interactions. Domains such as SH3, WW, and EVH1 recognize and bind to specific PRMs, facilitating the assembly of signaling complexes. While direct, widespread interaction between VRKs and PRM-containing proteins is not yet firmly established, the nature of VRKs as signaling hubs suggests that such interactions are plausible for regulating their activity or localizing them to specific cellular compartments. For instance, scaffold proteins containing PRMs could bring VRKs into proximity with their substrates.
Experimental Protocols for Studying VRK Homologs
A variety of experimental techniques are employed to identify and characterize protein homologs and their interactions.
Identifying Homologs
-
BLAST (Basic Local Alignment Search Tool): Used to find regions of local similarity between sequences. A protein sequence of a known VRK can be used to search protein databases of different species to identify putative orthologs.
-
Multiple Sequence Alignment: Programs like Clustal Omega or MUSCLE are used to align multiple VRK sequences from different species to identify conserved domains and residues.
-
Phylogenetic Analysis: Construction of phylogenetic trees based on sequence alignments helps to understand the evolutionary relationships between VRK homologs.
Characterizing Protein-Protein Interactions
-
Yeast Two-Hybrid (Y2H): A genetic method to screen for protein-protein interactions. A VRK protein can be used as "bait" to screen a cDNA library for interacting "prey" proteins.
-
Co-immunoprecipitation (Co-IP): An antibody-based technique to isolate a protein of interest (e.g., a VRK) from a cell lysate and identify its binding partners.
-
Mass Spectrometry (MS): Often used in conjunction with Co-IP or affinity purification to identify the components of protein complexes.
Investigating Signaling Pathways
-
Kinase Assays: In vitro assays to determine the kinase activity of VRKs on putative substrates. This typically involves incubating the purified kinase with the substrate and radiolabeled ATP, followed by detection of substrate phosphorylation.
-
Western Blotting: Used to detect the presence and phosphorylation status of specific proteins in cell lysates following experimental treatments (e.g., DNA damage) to map out signaling cascades.
-
CRISPR/Cas9 or siRNA-mediated Knockdown/Knockout: These techniques are used to deplete the expression of a specific VRK to study the functional consequences and its role in a particular signaling pathway.
Conclusion and Future Directions
The Vaccinia-Related Kinases are a fascinating family of enzymes with deep evolutionary roots and critical functions in cellular signaling. Their homology to viral kinases highlights a co-evolutionary arms race and provides a unique window into essential host cell processes. Future research will likely focus on elucidating the full spectrum of VRK substrates, understanding the regulatory mechanisms that control their activity, and exploring their potential as therapeutic targets in diseases such as cancer. The development of specific small-molecule inhibitors for VRK1 and VRK2 is a particularly active area of research with significant promise for drug development. Further investigation into the interplay between VRKs and proteins containing proline-rich motifs will undoubtedly reveal new layers of complexity in the signaling networks that govern cellular life.
References
- 1. Emerging biological functions of the vaccinia-related kinase (VRK) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of three paralogous members of the Mammalian vaccinia related kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Prolactin Receptor (PRLR) Protein-Protein Interaction Network
A Note on Protein Nomenclature: The protein "Prrvrlk" referenced in the initial query did not yield results in comprehensive database searches. Based on the context of protein-protein interaction networks and signaling pathways, this document will focus on the Prolactin Receptor (PRLR) , as "this compound" is likely a typographical error. PRLR is a well-characterized transmembrane receptor with a rich and complex network of protein-protein interactions crucial to numerous physiological processes.
Audience: This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of PRLR signaling and its associated protein-protein interaction network.
Introduction to the Prolactin Receptor (PRLR)
The Prolactin Receptor (PRLR) is a single-pass transmembrane protein belonging to the type I cytokine receptor superfamily[1]. It plays a pivotal role in mediating the effects of prolactin (PRL), a pleiotropic hormone involved in lactation, reproduction, metabolism, and immune regulation. PRLR is widely expressed in various tissues, including the mammary glands, pituitary gland, gonads, liver, and immune cells[1]. The receptor lacks intrinsic kinase activity and relies on the recruitment and activation of intracellular signaling partners to transduce the extracellular signal into a cellular response.
The activation of PRLR is initiated by the binding of prolactin, which induces the dimerization of receptor monomers. This conformational change facilitates the recruitment and activation of associated Janus kinases (JAKs), initiating a cascade of downstream signaling events. The PRLR interaction network is central to understanding its diverse biological functions and its role in pathological conditions, including cancer.
The PRLR Protein-Protein Interaction Network
The PRLR signaling cascade is orchestrated by a complex network of protein-protein interactions. These interactions are dynamic and context-dependent, varying with cell type, developmental stage, and the presence of other signaling inputs. The core of the PRLR interactome consists of kinases, phosphatases, adapter proteins, and transcription factors.
Key Interacting Proteins
The following table summarizes the key proteins known to interact with PRLR and their primary functions within the signaling network. While precise quantitative data such as binding affinities are not always readily available in the literature for all interactions, this table provides a functional overview of the core components of the PRLR interactome.
| Interacting Protein | Protein Class | Function in PRLR Signaling | Key References |
| JAK2 (Janus Kinase 2) | Tyrosine Kinase | Constitutively associated with the PRLR intracellular domain. Upon PRL-induced receptor dimerization, JAK2 is activated through autophosphorylation and subsequently phosphorylates the receptor and downstream signaling molecules. | [2] |
| STAT5 (Signal Transducer and Activator of Transcription 5) | Transcription Factor | Recruited to phosphorylated tyrosine residues on the PRLR. Once phosphorylated by JAK2, STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. | [3][4] |
| PI3K (Phosphoinositide 3-Kinase) | Lipid Kinase | Activates the Akt/mTOR pathway, promoting cell survival and proliferation. | |
| Grb2 (Growth factor receptor-bound protein 2) | Adapter Protein | Links the activated PRLR to the Ras/MAPK signaling pathway via the guanine nucleotide exchange factor SOS. | |
| SOS (Son of Sevenless) | Guanine Nucleotide Exchange Factor | Activates Ras, leading to the activation of the MAPK cascade. | |
| SHP-2 (Src homology region 2 domain-containing phosphatase-2) | Tyrosine Phosphatase | Can act as both a positive and negative regulator of PRLR signaling. | |
| Vav2 | Guanine Nucleotide Exchange Factor | Involved in cytoskeletal rearrangements and cell migration. | |
| Nek3 | Serine/Threonine Kinase | Interacts with Vav2 and is implicated in breast cancer cell motility. | |
| PIKE-A | GTPase | Binds to STAT5a and the C-terminus of the PRLR intracellular domain, selectively mediating STAT5a activation in mammary gland development. |
Stoichiometry of the PRLR Signaling Complex
The initial event in PRLR signaling is the binding of one molecule of prolactin to two molecules of the receptor, forming a trimeric complex. This 1:2 stoichiometry is crucial for the proper apposition of the intracellular domains and the subsequent activation of JAK2. The stoichiometry of the downstream signaling complexes is more dynamic and less well-defined, with the recruitment of various signaling molecules depending on the specific tyrosine phosphorylation patterns on the receptor. Studies using chimeric receptors have demonstrated that the trans-pairing of specific tyrosine residues within the dimerized PRLR intracellular domains is required for efficient signal transduction.
PRLR Signaling Pathways
The activation of PRLR triggers several key signaling pathways that collectively regulate a wide array of cellular processes.
The JAK-STAT Pathway
The canonical and most well-characterized PRLR signaling pathway is the JAK-STAT pathway. Upon prolactin binding and receptor dimerization, associated JAK2 molecules are brought into close proximity and activate each other through autophosphorylation. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the PRLR. These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT5 proteins (STAT5a and STAT5b). Recruited STAT5 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade activated by PRLR. The activated and phosphorylated PRLR can recruit the adapter protein Grb2, either directly or through Shc. Grb2, in complex with the guanine nucleotide exchange factor SOS, activates the small GTPase Ras. Activated Ras initiates a kinase cascade involving Raf, MEK, and ERK. Phosphorylated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that often promote cell proliferation.
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling route for cell survival and growth. Upon activation, PRLR can recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated by other kinases. Activated Akt can then phosphorylate a wide range of substrates, leading to the inhibition of apoptosis and the promotion of cell growth and proliferation.
Experimental Protocols for Studying the PRLR Interaction Network
The elucidation of the PRLR protein-protein interaction network has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments used to identify and characterize these interactions.
Co-Immunoprecipitation (Co-IP) for PRLR Interactions
Co-IP is a powerful technique to identify in vivo protein-protein interactions. This protocol is specifically tailored for the study of membrane-bound receptors like PRLR.
Objective: To isolate PRLR and its interacting partners from cell lysates.
Materials:
-
Cells expressing endogenous or tagged PRLR.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and protease/phosphatase inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Anti-PRLR antibody or antibody against the tag.
-
Protein A/G magnetic beads.
-
Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rocking.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation and discard them. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-PRLR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer.
-
If using a glycine buffer, neutralize the eluate immediately with Neutralization Buffer.
-
If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
-
Membrane Yeast Two-Hybrid (MYTH) System for PRLR Interactions
The conventional yeast two-hybrid system is not suitable for studying interactions involving transmembrane proteins. The Membrane Yeast Two-Hybrid (MYTH) system is a modification that allows for the detection of interactions between membrane-embedded proteins.
Objective: To identify proteins that interact with the intracellular domain of PRLR.
Principle: The bait protein (PRLR intracellular domain) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor. The prey protein (from a cDNA library) is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey interact, the two halves of ubiquitin reconstitute, which is recognized by ubiquitin-specific proteases. This leads to the cleavage and release of the transcription factor, which then translocates to the nucleus and activates reporter genes.
Procedure Outline:
-
Bait and Prey Plasmid Construction:
-
Clone the intracellular domain of PRLR into the bait vector.
-
Use a pre-made cDNA library in the prey vector.
-
-
Yeast Transformation and Mating:
-
Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).
-
Transform the prey library into a yeast strain of the opposite mating type (e.g., MATα).
-
Mate the two strains to allow for the co-expression of bait and prey proteins.
-
-
Selection and Screening:
-
Plate the diploid yeast on selective media lacking specific nutrients and containing a reporter substrate (e.g., X-gal for lacZ reporter).
-
Colonies that grow and/or turn blue indicate a positive interaction.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Mass Spectrometry-Based Proteomics for Unbiased Interactome Profiling
Mass spectrometry (MS) is a high-throughput technique for identifying the components of protein complexes on a large scale.
Objective: To identify the comprehensive interactome of PRLR.
Procedure Outline:
-
Protein Complex Isolation:
-
Perform an affinity purification of the bait protein (e.g., tagged PRLR) and its interacting partners, similar to the Co-IP protocol but often with more stringent washing steps to reduce background. Tandem Affinity Purification (TAP) is a commonly used method for high-purity complex isolation.
-
-
Protein Digestion:
-
The purified protein complexes are denatured, reduced, alkylated, and then digested into smaller peptides using a protease, typically trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The complex mixture of peptides is separated by liquid chromatography.
-
The separated peptides are ionized and analyzed in a tandem mass spectrometer. The first stage of MS measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
The fragmentation spectra are searched against a protein sequence database to identify the peptides.
-
The identified peptides are then used to infer the proteins present in the original complex.
-
Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be used to determine the relative abundance of interacting proteins and to distinguish specific interactors from non-specific background proteins.
-
Conclusion and Future Directions
The Prolactin Receptor protein-protein interaction network is a complex and dynamic system that is central to a multitude of physiological and pathological processes. The core interactions with JAK2 and STAT5 have been extensively studied, providing a solid foundation for understanding the primary signaling outputs of PRLR activation. However, the broader interactome, including transient and cell-type-specific interactions, is still being elucidated.
Future research in this area will likely focus on:
-
Quantitative Interactomics: The application of advanced quantitative mass spectrometry techniques to precisely measure the stoichiometry and dynamics of the PRLR signaling complexes in different cellular contexts.
-
Structural Biology: The determination of high-resolution structures of PRLR in complex with its various signaling partners to provide a detailed understanding of the molecular basis of these interactions.
-
Systems Biology Approaches: The integration of experimental data into computational models to simulate the behavior of the PRLR network and to predict its response to various stimuli and perturbations.
A deeper understanding of the PRLR protein-protein interaction network will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, including breast and prostate cancer, where PRLR signaling is often dysregulated.
References
- 1. Prolactin receptor - Wikipedia [en.wikipedia.org]
- 2. JAK2 - PRLR Interaction Summary | BioGRID [thebiogrid.org]
- 3. Prolactin receptor regulates Stat5 tyrosine phosphorylation and nuclear translocation by two separate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Address of Prrvrlk: A Technical Guide to Subcellular Localization
A comprehensive understanding of a protein's function is intrinsically linked to its subcellular localization. This guide provides a deep dive into the methodologies and conceptual frameworks essential for determining the precise location of proteins like Prrvrlk within a cell. While specific experimental data on "this compound" is not available in the current scientific literature, this paper outlines the established experimental protocols and computational prediction methods that are fundamental to elucidating the subcellular residence of any novel protein.
This technical document is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel proteins. We will explore the key experimental techniques, from foundational microscopy to advanced proteomic approaches, and discuss the bioinformatic tools that complement and guide this research.
Methodologies for Determining Subcellular Localization
The determination of a protein's subcellular location is a multi-faceted process that often involves a combination of experimental and computational approaches. Experimental methods provide direct visual or biochemical evidence of a protein's whereabouts, while computational methods offer predictions based on protein sequence and other features.
Experimental Approaches
A variety of well-established experimental techniques can be employed to identify the subcellular compartment(s) in which a protein resides. These methods can be broadly categorized into imaging techniques and biochemical fractionation followed by protein detection.
Table 1: Overview of Key Experimental Techniques for Subcellular Localization
| Technique | Principle | Advantages | Limitations |
| Immunofluorescence (IF) | Uses fluorescently labeled antibodies to specifically detect the target protein within fixed and permeabilized cells. Co-localization with known organelle markers is assessed by microscopy. | High specificity, provides spatial context within the cell, allows for multiplexing with different organelle markers. | Requires specific and validated antibodies, fixation artifacts can alter protein localization, resolution is limited by the diffraction of light. |
| Fluorescent Protein Tagging (e.g., GFP, RFP) | The gene encoding the protein of interest is fused with a gene for a fluorescent protein. The fusion protein is expressed in cells and its localization is observed in live or fixed cells using fluorescence microscopy. | Allows for visualization in live cells, enabling dynamic studies of protein trafficking. Does not require specific antibodies. | The fluorescent tag may interfere with the normal localization and function of the protein. Overexpression can lead to mislocalization artifacts. |
| Subcellular Fractionation | Cells are lysed and subjected to differential centrifugation to separate major organelles (e.g., nucleus, mitochondria, cytoplasm, microsomes) based on their size and density. The presence of the protein in each fraction is then determined by Western blotting. | Provides a quantitative measure of protein distribution among different organelles. Does not rely on microscopy. | Cross-contamination between fractions can occur. Labile or multi-compartmentalized proteins can be challenging to assign to a single location. |
| Proximity Ligation Assay (PLA) | Detects the close proximity of two molecules. Can be adapted to confirm co-localization of a protein of interest with a known organelle-specific protein. | High specificity and sensitivity, provides a quantifiable signal. | Requires two specific primary antibodies raised in different species. |
| Electron Microscopy (EM) with Immunogold Labeling | Uses antibodies conjugated to gold particles to detect the target protein at the ultrastructural level, providing high-resolution localization. | Very high resolution, allows for precise localization to specific sub-organellar structures. | Technically demanding, requires specialized equipment, provides static images of fixed cells. |
Detailed Experimental Protocol: Immunofluorescence Staining
Immunofluorescence is a cornerstone technique for visualizing the subcellular localization of a protein. The following is a generalized protocol that can be adapted for specific cell types and antibodies.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody specific to the protein of interest
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to an appropriate confluency on sterile glass coverslips. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with Triton X-100 for 5-10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for at least 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells with the antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS. Incubate with a nuclear stain like DAPI for 5-10 minutes. Wash again with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Microscopy: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the fluorophores used.
Bioinformatic Prediction of Subcellular Localization
In addition to experimental methods, numerous computational tools can predict the subcellular localization of a protein based on its amino acid sequence.[1][2] These tools often utilize machine learning algorithms trained on large datasets of proteins with experimentally verified localizations.[1][3] They analyze various sequence features, including:
-
Signal Peptides: Short amino acid sequences at the N-terminus that direct proteins to the secretory pathway.
-
Nuclear Localization Signals (NLS): Sequences that target proteins to the nucleus.
-
Mitochondrial Targeting Signals: Peptides that direct proteins to the mitochondria.
-
Overall Amino Acid Composition: Different cellular compartments have distinct protein compositions.[2]
-
Protein Domains and Motifs: The presence of specific functional domains can be indicative of a protein's location.
Table 2: Selected Bioinformatic Tools for Subcellular Localization Prediction
| Tool | Prediction Basis | Organism Specificity |
| PSORT II | Analysis of sorting signals, amino acid composition, and k-nearest neighbors classification. | Animals, Plants, Fungi |
| TargetP | N-terminal sequence analysis for signal peptides, chloroplast transit peptides, and mitochondrial targeting peptides. | Plants, Non-plants |
| DeepLoc | Deep learning model utilizing the entire protein sequence. | Eukaryotes |
| CELLO | Support vector machine (SVM)-based system using n-peptide compositions. | Animals, Plants, Fungi, Gram-negative bacteria |
Visualizing Experimental Workflows and Signaling Pathways
Clear and concise diagrams are crucial for communicating complex biological processes. The following sections provide examples of how Graphviz (DOT language) can be used to create such visualizations.
Experimental Workflow for Subcellular Localization
The following diagram illustrates a typical workflow for determining the subcellular localization of a novel protein, combining both predictive and experimental approaches.
Caption: A typical workflow for determining protein subcellular localization.
Hypothetical Signaling Pathway Involving a Nuclear Protein
Should this compound be identified as a nuclear protein, it could potentially be involved in transcriptional regulation. The following diagram illustrates a generic signaling pathway leading to the activation of a nuclear transcription factor.
Caption: A generic signal transduction pathway leading to gene transcription.
Conclusion
Determining the subcellular localization of a protein is a critical step in understanding its biological role. While specific data for "this compound" is not currently available, the established methodologies and predictive tools outlined in this guide provide a robust framework for such an investigation. A combination of in silico prediction followed by rigorous experimental validation using techniques like fluorescent protein tagging and immunofluorescence is the most effective strategy. The successful elucidation of a protein's location opens the door to a deeper understanding of its function and its potential as a therapeutic target.
References
Unraveling the Regulatory Landscape: A Technical Guide to the Post-Translational Modifications of the Prolactin Receptor
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the post-translational modifications (PTMs) of the Prolactin Receptor (PRLR), a key player in cellular signaling with significant implications in physiology and pathology, including cancer. Understanding the nuances of PRLR regulation through PTMs is critical for the development of novel therapeutics targeting this pathway. This document summarizes the current knowledge on PRLR phosphorylation, glycosylation, and ubiquitination, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Introduction to the Prolactin Receptor (PRLR)
The Prolactin Receptor is a transmembrane protein belonging to the type I cytokine receptor superfamily.[1][2] It mediates the diverse biological effects of prolactin (PRL), a hormone involved in lactation, reproduction, metabolism, and immunoregulation.[1] PRLR itself lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinase 2 (JAK2) to initiate downstream signaling cascades, primarily the JAK-STAT pathway, but also the MAPK and PI3K/AKT pathways.[1][3] The functional activity and cellular fate of PRLR are intricately regulated by a series of post-translational modifications, which dictate its stability, localization, and signaling capacity.
Key Post-Translational Modifications of PRLR
The prolactin receptor undergoes several critical post-translational modifications that modulate its function. These include phosphorylation, glycosylation, and ubiquitination, each playing a distinct role in the receptor's life cycle and signaling output.
Phosphorylation: The On/Off Switch for Signaling
Upon binding of prolactin, the PRLR dimerizes, leading to the activation of the associated JAK2 kinase. Activated JAK2 then phosphorylates multiple tyrosine residues within the intracellular domain of the PRLR. These phosphotyrosine residues serve as docking sites for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).
In addition to tyrosine phosphorylation, serine phosphorylation plays a crucial role in regulating PRLR stability. Specifically, phosphorylation of Serine 349 (S349) is a prerequisite for the subsequent ubiquitination and degradation of the receptor. This phosphorylation event is also dependent on the catalytic activity of JAK2. Another identified phosphorylation site, Threonine 391 (T391) , is implicated in mediating interactions with 14-3-3 proteins, suggesting a role in modulating signaling complexes.
Glycosylation: A Gatekeeper for Receptor Trafficking and Stability
The long isoform of the human PRLR is N-glycosylated at three asparagine residues in its extracellular domain: Asn35, Asn80, and Asn108 . While N-glycosylation is not essential for the intrinsic catalytic activation of the receptor's signaling cascade, it is fundamentally important for the proper folding, stability, and translocation of the receptor to the cell surface.
Studies have shown that the complete removal of these glycosylation sites leads to the accumulation of the receptor in the Golgi apparatus and a significant reduction in its cell surface expression. This indicates that glycosylation acts as a critical quality control checkpoint, ensuring that only correctly folded and mature receptors reach the plasma membrane to bind prolactin.
Ubiquitination: Tagging for Downregulation and Degradation
Ubiquitination is a key mechanism for the downregulation of PRLR signaling. Following prolactin-induced phosphorylation of Serine 349, the receptor is recognized by the SCF(β-TrCP) E3 ubiquitin ligase complex, which mediates its ubiquitination. The PRLR can undergo both monoubiquitination and polyubiquitination, with K63-linked polyubiquitin chains being particularly important for promoting receptor internalization, post-internalization sorting, and eventual degradation via the lysosomal pathway. This process of ubiquitination and subsequent degradation serves as a negative feedback loop to attenuate prolactin signaling.
Quantitative Data on PRLR Post-Translational Modifications
Precise quantification of PTMs is essential for understanding their stoichiometry and impact on receptor function. While comprehensive quantitative data at the protein level remains an active area of research, here we summarize the available quantitative information.
| Modification Type | Site(s) | Quantitative Aspect | Significance | Reference(s) |
| N-Glycosylation | Asn35, Asn80, Asn108 | The three N-linked carbohydrate chains contribute approximately 8 kDa to the total molecular mass of the long form of PRLR. | Crucial for proper folding, stability, and cell surface localization. | |
| Phosphorylation | Ser349 | Phosphorylation of S349 is decreased in malignant breast cells, leading to receptor stabilization and accumulation. | A critical prerequisite for PRLR ubiquitination and degradation. | |
| mRNA Expression | - | PRLR mRNA levels can vary significantly, from ~1,500 to 1 x 10^6 molecules/µg of RNA in normal breast tissues and up to 34.7 x 10^6 molecules/µg of RNA in breast tumors. | Increased expression is often observed in breast cancer. |
Signaling Pathways and Experimental Workflows
The interplay of PTMs in regulating PRLR signaling is complex. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying PRLR PTMs.
Caption: PRLR Signaling and Regulation Pathway.
References
- 1. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and sequence analysis of prolactin receptor and its differential expression profile at various developmental stages in striped hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolactin receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to In Vitro and In Vivo Studies of the Prolactin Receptor (PRLR)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed comparison of in vitro and in vivo methodologies for studying the Prolactin Receptor (PRLR). It covers key experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows.
Introduction to the Prolactin Receptor (PRLR)
The Prolactin Receptor (PRLR) is a transmembrane protein belonging to the class I cytokine receptor superfamily. It plays a crucial role in a multitude of physiological processes, including lactation, reproduction, and immune modulation.[1][2] The binding of its primary ligand, prolactin (PRL), to pre-dimerized PRLRs on the cell surface induces a conformational change that activates associated intracellular signaling cascades.[2][3]
Dysregulation of PRLR signaling is implicated in the pathology of various diseases, particularly in the development, progression, and chemoresistance of hormone-dependent cancers such as breast, prostate, and ovarian cancer.[1] Consequently, the PRLR signaling axis has become an attractive target for therapeutic intervention. This guide will explore the common in vitro and in vivo approaches used to investigate PRLR function, signaling, and the efficacy of targeted therapeutics.
PRLR Signaling Pathways
Upon ligand binding, PRLR activates several key downstream signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The receptor itself lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinase 2 (JAK2).
The three primary signaling cascades initiated by PRLR activation are:
-
JAK/STAT Pathway: This is the canonical and most well-characterized PRLR pathway. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell growth and differentiation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: PRLR activation can also stimulate the Ras-Raf-MEK-ERK cascade. This pathway is crucial for regulating cell proliferation and is often implicated in cancer progression.
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical downstream effector of PRLR, promoting cell survival, growth, and metabolism.
These pathways are interconnected and subject to complex regulation, including negative feedback by Suppressors of Cytokine Signaling (SOCS) proteins.
In Vitro Studies: Mechanistic Insights in a Controlled Environment
In vitro studies are performed outside of a living organism, typically using immortalized cell lines or primary cells in a controlled laboratory setting. These models are essential for dissecting the molecular mechanisms of PRLR signaling, screening potential drug candidates, and performing detailed dose-response analyses.
Key In Vitro Experimental Models
Commonly used cell lines for PRLR research include:
-
Breast Cancer Cells: T-47D, MCF-7, SKBR-3
-
Rat Pituitary Tumor Cells: GH3
-
Mouse Mammary Epithelial Cells: HC11
-
Pro-B Lymphocytes: BaF3 cells stably expressing PRLR
Common In Vitro Assays and Methodologies
-
Phosphorylation Assays (Western Blot): To determine the activation of signaling pathways, researchers measure the phosphorylation status of key proteins like JAK2, STAT5, ERK, and AKT using phospho-specific antibodies.
-
Cell Proliferation and Viability Assays: These assays (e.g., MTT, CCK-8) quantify the effect of PRLR activation or inhibition on cell growth and survival.
-
Gene Expression Analysis (RT-qPCR): Quantitative real-time PCR is used to measure changes in the mRNA levels of PRLR target genes (e.g., CISH, BCL2) following stimulation or inhibition.
-
Cell Migration and Invasion Assays: Transwell or scratch wound assays are used to assess the impact of PRLR signaling on the metastatic potential of cancer cells.
Quantitative Data from In Vitro Studies
The following tables summarize representative quantitative data from various in vitro studies on PRLR.
Table 1: Inhibition of Cancer Cell Growth by PRLR-Targeted Agents
| Compound | Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |
|---|---|---|---|---|---|
| ABBV-176 (ADC) | Breast Cancer | Viability | Growth Inhibition | 0.0055 - 0.77 nM | |
| ABBV-176 (ADC) | Ovarian Cancer | Viability | Growth Inhibition | 0.16 nM | |
| ABBV-176 (ADC) | Colorectal Cancer | Viability | Growth Inhibition | 0.11 nM | |
| REGN2878-DM1 (ADC) | Breast Cancer | Viability | Cell Death | 0.06 - 0.97 nM |
| SMI-6 | Breast Cancer | Viability | Viability Reduction | ~1-3 µM (Binding Affinity) | |
Table 2: Effects of PRLR Modulation on Cellular Processes
| Cell Line | Treatment | Assay | Measured Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| Ovine Granulosa | Prolactin (0.05 µg/mL) | Apoptosis | Apoptosis Rate | Significantly higher vs. control (p<0.05) | |
| Ovine Granulosa | Prolactin | Progesterone Secretion | P4 Concentration | Significantly increased vs. control (p<0.05) | |
| MCF-7 | PRLR Knockout (KO) | Viability | Cell Viability | Significant increase in KO vs. WT (P<0.0001) |
| MCF-7 | PRLR Knockout (KO) | Migration | Wound Closure | Significant increase in KO vs. WT (P<0.0001) | |
In Vivo Studies: Assessing Systemic Effects
In vivo studies are conducted within a whole, living organism, most commonly in animal models like mice. These studies are critical for evaluating the systemic effects, efficacy, and potential toxicity of PRLR-targeted therapies in a complex biological environment that cannot be replicated in vitro.
Key In Vivo Experimental Models
-
Xenograft Models: Human cancer cells (e.g., T-47D, MCF-7) are implanted into immunocompromised mice (e.g., nude mice) to study tumor growth and the effects of anti-cancer agents.
-
Transgenic Mouse Models: Mice are genetically engineered to overexpress PRL or a PRLR antagonist, or to have the Prlr gene knocked out, allowing for the study of PRLR's role in development and disease.
Common In Vivo Methodologies
-
Tumor Growth Measurement: In xenograft models, tumor volume is regularly measured to assess the efficacy of a therapeutic agent.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood and tissue samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted (PK), and to measure its effect on the target (PD), such as the inhibition of STAT5 phosphorylation in tumor tissue.
-
Phenotypic Analysis: In transgenic models, researchers observe physiological outcomes such as changes in fertility, lactation, or organ development.
-
Immunohistochemistry (IHC): Tissue samples are stained to visualize the expression and localization of PRLR and downstream signaling proteins.
Quantitative Data from In Vivo Studies
The following table summarizes representative quantitative data from in vivo studies on PRLR.
Table 3: Efficacy of PRLR Antagonists on Tumor Growth in Mouse Models
| Model | Treatment | Duration | Measured Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| T-47D Xenograft | hPRL-G129R | 7 weeks | Mean Tumor Volume | Inhibited: 79±32 mm³ vs. 124±31 mm³ (control) | |
| T-47D Xenograft | hPRL | 7 weeks | Mean Tumor Volume | Stimulated: 202±62 mm³ vs. 124±31 mm³ (control) | |
| Ovarian Cancer Xenograft | G129R-hPRL (100 µ g/day ) | - | Tumor Weight | Reduced by 50% vs. control | |
| Ovarian Cancer Xenograft | G129R-hPRL + Paclitaxel | - | Tumor Weight | Reduced by >90% vs. control | |
| BC Xenograft | SMI-6 | - | Tumor Growth | Rapid and dramatic suppression |
| Transgenic (PRLR Antagonist) | Constitutive Expression | - | Pituitary Gland Weight | Increased by 25% vs. Wild-Type | |
Comparison: In Vitro vs. In Vivo
Both in vitro and in vivo approaches are indispensable and complementary in PRLR research. In vitro studies provide a controlled environment to elucidate molecular mechanisms, while in vivo studies validate these findings in a physiologically relevant context.
Detailed Experimental Protocols
This section provides generalized methodologies for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.
Protocol: Western Blot for STAT5 Phosphorylation
-
Cell Culture and Treatment: Plate PRLR-expressing cells (e.g., T-47D) and grow to 70-80% confluency. Serum-starve cells overnight to reduce basal signaling. Treat cells with desired concentrations of PRL or inhibitor for specified time points (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C. Use an antibody for total STAT5 as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the ratio of p-STAT5 to total STAT5.
Protocol: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 6.1 for a longer duration suitable for transcriptional changes (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., TRIzol reagent or column-based kits). Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CISH) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene.
Protocol: In Vivo Tumor Xenograft Study
-
Cell Preparation: Culture human breast cancer cells (e.g., MCF-7) and harvest during the logarithmic growth phase. Resuspend cells in a sterile solution like PBS or Matrigel.
-
Animal Model: Use 6-8 week old female immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., PRLR antagonist) and vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to the desired schedule and dose.
-
Endpoint Analysis: Continue treatment for the planned duration (e.g., 4-7 weeks). At the study endpoint, euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Tissue Analysis: Tumors may be fixed in formalin for immunohistochemistry or snap-frozen for Western blot or RT-qPCR analysis to assess target engagement and downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
- 3. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling "Prrvrlk": A Case of Mistaken Identity in Cell Culture Research
Initial investigations into "Prrvrlk" for cell culture applications have yielded no identification of a compound, protein, or reagent with this designation in scientific literature or commercial databases. The term does not correspond to any known entity within the fields of molecular biology, pharmacology, or cell science.
It is highly probable that "this compound" is a typographical error. A likely candidate for the intended term is Pervanadate , a widely used laboratory reagent in cell culture experiments. Pervanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting PTPs, pervanadate treatment leads to a global increase in protein tyrosine phosphorylation, thereby amplifying signals from various cellular pathways. This makes it a valuable tool for studying signaling events, particularly those mediated by receptor tyrosine kinases (RTKs).
This document will proceed under the assumption that the intended topic was the use of Pervanadate . Below are the detailed application notes, protocols, and pathway diagrams relevant to its use in a research setting.
Application Notes: Pervanadate in Cell Signaling Studies
Primary Application: Potent inhibitor of protein tyrosine phosphatases (PTPs).
Mechanism of Action: Pervanadate is formed by the reaction of sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂). The resulting peroxovanadium compounds mimic the transition state of phosphate during hydrolysis, leading to the irreversible oxidative inactivation of the catalytic cysteine residue within the active site of most PTPs. This inhibition results in a sustained or enhanced state of tyrosine phosphorylation of cellular proteins.
Key Research Uses:
-
Studying Kinase Pathways: By preventing dephosphorylation, pervanadate treatment can "trap" proteins in their phosphorylated, active (or inactive) state, facilitating the study of kinase cascades and substrate identification.
-
Mimicking Growth Factor Signaling: It is often used to simulate the effects of growth factors or cytokines that activate receptor tyrosine kinases (RTKs), such as the insulin receptor or EGF receptor, without the need for the ligand itself.
-
Investigating Cellular Processes: Pervanadate has been employed to study a wide range of cellular responses, including proliferation, differentiation, apoptosis, and metabolic regulation, which are governed by tyrosine phosphorylation.
-
Enhancing Phospho-Protein Detection: It is frequently used prior to cell lysis to preserve the phosphorylation status of proteins for downstream analysis by Western blotting or mass spectrometry.
Important Considerations:
-
Toxicity: Pervanadate is toxic to cells at high concentrations or with prolonged exposure. It is crucial to determine the optimal concentration and treatment time for each cell type and experimental endpoint through dose-response and time-course experiments.
-
Instability: Pervanadate solutions are unstable and must be prepared fresh immediately before each experiment.
-
Non-Specific Effects: As a pan-PTP inhibitor, pervanadate lacks specificity and will affect numerous signaling pathways simultaneously. This can make data interpretation complex, and results should be confirmed with more specific inhibitors or genetic approaches where possible.
Experimental Protocols
Protocol 1: Preparation of a 100X Pervanadate Stock Solution (10 mM)
This protocol details the preparation of a concentrated stock solution that can be diluted into cell culture media for experiments.
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HEPES buffer (1 M, pH 7.4)
-
Nuclease-free water
Procedure:
-
Prepare a 100 mM solution of sodium orthovanadate in nuclease-free water. Heat gently (e.g., to 50°C) to fully dissolve. The solution should be clear and colorless.
-
Allow the vanadate solution to cool to room temperature.
-
In a separate tube, dilute the 30% H₂O₂ stock to a 100 mM working solution in nuclease-free water.
-
To prepare the 10 mM Pervanadate stock, mix the following in a microfuge tube:
-
100 µL of 100 mM Sodium Orthovanadate
-
800 µL of Nuclease-free water
-
100 µL of 100 mM Hydrogen Peroxide
-
-
Incubate the mixture at room temperature for 15 minutes. During this time, the solution will typically turn a yellowish-orange color, indicating the formation of pervanadate complexes.
-
The 10 mM pervanadate stock solution is now ready for immediate use. Do not store this solution.
Protocol 2: Stimulation of Cultured Cells to Analyze Protein Tyrosine Phosphorylation
This protocol provides a general workflow for treating adherent cells with pervanadate and preparing lysates for analysis (e.g., by Western blot).
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates).
-
Serum-free cell culture medium.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Freshly prepared 10 mM Pervanadate stock solution (from Protocol 1).
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors (including sodium orthovanadate).
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): To reduce basal phosphorylation levels, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-18 hours (duration is cell-type dependent).
-
Pervanadate Treatment:
-
Dilute the freshly prepared 10 mM pervanadate stock solution directly into pre-warmed serum-free medium to achieve the desired final concentration (e.g., 100 µM). A typical starting range is 50-200 µM.
-
Aspirate the starvation medium from the cells and replace it with the pervanadate-containing medium.
-
Incubate the cells for the desired time period. A common starting point is 15-30 minutes.
-
-
Terminating the Experiment:
-
Place the culture plate on ice.
-
Aspirate the pervanadate-containing medium.
-
Wash the cells twice with ice-cold PBS to remove residual medium.
-
-
Cell Lysis:
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microfuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Downstream Analysis: Determine the protein concentration of the lysate (e.g., using a BCA assay). The samples are now ready for analysis by SDS-PAGE and Western blotting with phospho-tyrosine specific antibodies.
Data Presentation
The effects of pervanadate are typically quantified by measuring the phosphorylation level of specific proteins. The data below is a representative example of what might be obtained from a dose-response experiment analyzed by densitometry of a Western blot.
| Pervanadate Conc. (µM) | Treatment Time (min) | Target Protein (e.g., ERK1/2) Phosphorylation (Fold Change vs. Control) | Cell Viability (%) |
| 0 (Control) | 15 | 1.0 | 98 |
| 50 | 15 | 4.5 | 95 |
| 100 | 15 | 8.2 | 91 |
| 200 | 15 | 8.5 | 82 |
| 100 | 30 | 11.3 | 75 |
Visualizations: Signaling and Workflow Diagrams
Caption: Pervanadate inhibits PTPs, increasing protein tyrosine phosphorylation.
Caption: Workflow for cell treatment with pervanadate for protein analysis.
Application Note: A Comprehensive Protocol for Protein Analysis via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Note on "Prrvrlk": The term "this compound" did not correspond to a recognized protein in scientific literature or databases. Therefore, this document provides a comprehensive and adaptable experimental protocol for the Western blot analysis of a generic protein of interest. Researchers should substitute "Protein of Interest" with their specific target protein and optimize the protocol accordingly.
Introduction to Western Blotting
Western blotting is a cornerstone immunoassay technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate or tissue homogenate.[1][2] The method involves separating proteins by their molecular weight using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.[1][2] Detection is typically achieved using chemiluminescence or fluorescence, allowing for the visualization and quantification of the protein of interest.[2] This technique is invaluable for assessing protein expression levels, post-translational modifications, and protein-protein interactions.
Experimental Workflow Diagram
The diagram below outlines the major steps in the Western blot procedure, from sample preparation to final data analysis.
Caption: General workflow for the Western blot experimental protocol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each target protein.
Sample Preparation: Lysis and Quantification
-
Cell Lysis:
-
Place cell culture dishes on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Aspirate the buffer and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize all sample concentrations by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation for Loading:
-
Mix a calculated volume of protein lysate (typically 20-50 µg of total protein) with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the protein of interest.
-
Run the gel in 1x running buffer, initially at a low voltage (e.g., 80V) until the samples enter the resolving gel, then increase to a higher voltage (e.g., 120-150V).
-
Protein Transfer
-
Membrane Activation (for PVDF):
-
Activate the PVDF membrane by immersing it in 100% methanol for 1-2 minutes.
-
Equilibrate the membrane in 1x transfer buffer for at least 5-10 minutes. Nitrocellulose membranes do not require methanol activation.
-
-
Assembly and Transfer:
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Place the stack in a transfer apparatus filled with cold 1x transfer buffer.
-
Perform the transfer. Conditions will vary based on the system (e.g., semi-dry or wet tank) and protein size. A common condition for wet transfer is 100V for 1-2 hours at 4°C.
-
Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the "Protein of Interest" in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C or for 1-3 hours at room temperature, with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution and wash the membrane three to five times with TBST for 5-10 minutes each time to remove unbound antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound secondary antibody.
-
Signal Detection and Analysis
-
Detection:
-
For chemiluminescent detection, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Use image analysis software to perform densitometry on the resulting bands.
-
Normalize the band intensity of the "Protein of Interest" to that of a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading.
-
Data Presentation Tables
Quantitative data should be organized for clarity and comparison.
Table 1: Reagent and Antibody Dilutions
| Reagent | Stock Concentration | Working Concentration/Dilution |
|---|---|---|
| Primary Antibody (Target) | 1 mg/mL | 1:1000 - 1:5000 |
| Primary Antibody (Control) | 1 mg/mL | 1:5000 - 1:10000 |
| Secondary Antibody (HRP) | 1 mg/mL | 1:5000 - 1:20000 |
| Blocking Buffer (Milk/BSA) | N/A | 5% / 3% in TBST |
| Wash Buffer (TBST) | 10x | 1x (0.1% Tween-20) |
Table 2: Sample Loading and Quantification Summary
| Sample ID | Treatment | Protein Conc. (µg/µL) | Volume Loaded (µL) | Total Protein (µg) |
|---|---|---|---|---|
| 1 | Control | 2.5 | 10 | 25 |
| 2 | Drug A (1 µM) | 2.6 | 9.6 | 25 |
| 3 | Drug A (10 µM) | 2.4 | 10.4 | 25 |
| 4 | Drug B (1 µM) | 2.8 | 8.9 | 25 |
| 5 | Drug B (10 µM) | 2.5 | 10 | 25 |
Hypothetical Signaling Pathway Diagram
As "this compound" is not a known entity, the following diagram illustrates a generic signaling cascade. This template can be adapted by researchers to visualize the specific pathway their protein of interest is involved in. For example, pathways like the JAK/STAT, MAPK, or PI3K/Akt pathways can be modeled using this structure.
Caption: A generic kinase signaling cascade model.
References
Application Notes and Protocols for Prrvrlk in Murine Models
Disclaimer: No specific information regarding a compound named "Prrvrlk" was found in the public domain. The following application notes and protocols are provided as a template for researchers and drug development professionals. The data, experimental protocols, and signaling pathways are hypothetical and based on established methodologies for preclinical drug evaluation in mice.[1][2][3][4][5] Researchers should substitute the placeholder information with actual experimental data for their compound of interest.
Introduction
This compound is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive overview of the recommended dosage, administration routes, and pharmacokinetic profile of this compound in mice. The detailed protocols are intended to guide researchers in conducting preclinical studies to evaluate the efficacy and safety of this compound.
Dosage and Administration
The appropriate dosage and route of administration for this compound in mice are critical for achieving desired therapeutic concentrations and minimizing potential toxicity. The selection of the administration route depends on the experimental objectives and the physicochemical properties of the compound.
Table 1: this compound Dosage and Administration Routes in Adult Mice
| Route of Administration | Abbreviation | Recommended Volume | Maximum Volume | Needle Gauge |
| Oral Gavage | PO | 5-10 mL/kg | 10 mL/kg | 20-22 G (ball-tipped) |
| Intravenous (Tail Vein) | IV | < 5 mL/kg | 5 mL/kg | 27-30 G |
| Intraperitoneal | IP | 10-20 mL/kg | 20 mL/kg | 25-27 G |
| Subcutaneous | SC | 10-20 mL/kg | 20 mL/kg | 25-27 G |
| Intramuscular | IM | < 0.05 mL/site | 0.05 mL/site | 25-27 G |
Note: Volumes should be adjusted based on the specific formulation and the size of the mouse. Substances for parenteral administration should be sterile and isotonic.
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens. The following table summarizes hypothetical pharmacokinetic parameters of this compound in mice following a single dose.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) | Intravenous (IV) |
| Dose (mg/kg) | 20 | 5 |
| Cmax (µg/mL) | 1.72 | 8.24 |
| Tmax (h) | 1.0 | 0.25 |
| t1/2 (h) | 5.9 | 1.5 |
| AUC0-inf (µg·h/mL) | 35.4 | 17.6 |
| Bioavailability (F%) | 50.4 | - |
| Clearance (CL) (mL/h) | - | 83.3 |
| Volume of Distribution (Vd) (L/kg) | - | 1.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
Protocol 1: Oral Gavage (PO) Administration of this compound
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound formulation
-
Sterile water or appropriate vehicle
-
20-22 gauge, 1.5-inch flexible or rigid ball-tipped gavage needle
-
1 mL syringe
-
Mouse restraint device (optional)
Procedure:
-
Prepare the this compound formulation at the desired concentration.
-
Accurately draw the calculated volume of the formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Position the mouse in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily down the esophagus.
-
Once the needle is properly positioned in the stomach, slowly dispense the solution.
-
Gently remove the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 2: Intravenous (IV) Tail Vein Injection of this compound
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound formulation (sterile and filtered)
-
Sterile saline or appropriate vehicle
-
27-30 gauge needle
-
1 mL syringe
-
Mouse restrainer
-
Heat lamp or warm water bath
Procedure:
-
Prepare the this compound formulation at the desired concentration.
-
Draw the calculated volume into the syringe.
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein will be indicated by a lack of resistance and sometimes a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
Protocol 3: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound by measuring its concentration in plasma over time.
Materials:
-
This compound
-
Appropriate administration supplies (see Protocols 1 & 2)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Micro-hematocrit tubes or fine-gauge needles and syringes for blood collection
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Procedure:
-
Acclimate mice to the experimental conditions.
-
Administer this compound via the desired route (e.g., PO or IV).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via submandibular, saphenous, or tail vein sampling for serial collections, or via cardiac puncture for a terminal sample.
-
Immediately place the blood into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled tube.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, t1/2, AUC).
Visualizations
Caption: Experimental workflow for a pharmacokinetic study in mice.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of a Target Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the knockout of a target gene in mammalian cell lines using the CRISPR-Cas9 system. While the specific gene "Prrvrlk" could not be identified in public databases, this protocol offers a comprehensive guide for knocking out a generic proline-rich serine/threonine kinase, which we will refer to as Putative Proline-Rich Kinase (PPRK). The protocols herein cover the entire workflow, from guide RNA design and vector construction to transfection, single-cell cloning, and validation of the knockout. The provided signaling pathway and experimental workflow diagrams, generated using Graphviz, offer clear visual aids for understanding the process. This guide is intended to be a valuable resource for researchers investigating gene function and for professionals in drug development targeting specific gene products.
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome.[1][2] This technology enables the targeted knockout of genes, providing a powerful method to study gene function, validate drug targets, and create disease models.[3][4] The fundamental components of this system are the Cas9 nuclease, which introduces a double-strand break (DSB) in the DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic locus.[1] The cell's natural DNA repair mechanisms, particularly the error-prone non-homologous end joining (NHEJ) pathway, often result in insertions or deletions (indels) at the target site, leading to a frameshift mutation and functional knockout of the gene.
This application note details the steps for creating a stable knockout cell line for a hypothetical proline-rich serine/threonine kinase (PPRK). Serine/threonine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways and are frequently implicated in diseases such as cancer, making them attractive targets for drug development. The following protocols are designed to be adaptable for various mammalian cell lines and target genes.
Putative Signaling Pathway of PPRK
The diagram below illustrates a hypothetical signaling pathway for the Putative Proline-Rich Kinase (PPRK). In this model, an extracellular ligand binds to a receptor, leading to the recruitment and activation of PPRK. Activated PPRK then phosphorylates downstream substrates, initiating a signaling cascade that culminates in the regulation of gene expression related to cell proliferation and survival.
Experimental Workflow for PPRK Knockout
The overall experimental workflow for generating a PPRK knockout cell line is depicted below. The process begins with the design and cloning of gRNAs, followed by delivery into the target cells, selection and isolation of single-cell clones, and finally, validation of the gene knockout at the genomic and protein levels.
Detailed Experimental Protocols
Protocol 1: Guide RNA Design and Vector Selection
-
Obtain the target gene sequence: Acquire the full-length cDNA or genomic sequence of the target gene (PPRK) from a database such as NCBI Gene.
-
Identify target exons: To ensure a functional knockout, target an early exon to introduce a frameshift mutation that leads to a premature stop codon.
-
Use a gRNA design tool: Utilize online tools like CHOPCHOP (--INVALID-LINK--) to design several gRNA sequences. These tools predict on-target efficiency and potential off-target effects.
-
Select optimal gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and low off-target predictions. The gRNA sequence should be 20 nucleotides in length and immediately precede a Protospacer Adjacent Motif (PAM) sequence (NGG) in the target DNA.
-
Vector Selection: Choose a suitable CRISPR-Cas9 delivery vector. An "all-in-one" plasmid containing both Cas9 and the gRNA expression cassettes, such as pSpCas9(BB)-2A-GFP (PX458) (Addgene #48138), is a convenient option that allows for fluorescence-based sorting of transfected cells.
Protocol 2: gRNA Cloning into CRISPR Vector
-
Order oligonucleotides: Order sense and antisense oligonucleotides for each selected gRNA with appropriate overhangs for cloning into the chosen vector (e.g., BbsI for PX458).
-
Anneal oligonucleotides:
-
Resuspend the sense and antisense oligos to 100 µM in annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Mix 1 µL of each oligo with 1 µL of T4 Ligation Buffer (10X) and 7 µL of nuclease-free water.
-
Anneal in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
-
Digest the vector: Linearize the pSpCas9(BB)-2A-GFP vector with the BbsI restriction enzyme according to the manufacturer's protocol. Purify the linearized vector using a gel purification kit.
-
Ligate gRNA into the vector:
-
Set up the ligation reaction with the linearized vector and the annealed gRNA duplex using T4 DNA ligase.
-
Incubate at room temperature for 1 hour or at 16°C overnight.
-
-
Transform competent E. coli: Transform the ligation product into competent E. coli cells and plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Verify clones: Pick several colonies, culture them, and isolate the plasmid DNA. Verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol 3: Transfection and Single-Cell Cloning
-
Cell culture: Culture the mammalian cell line of interest (e.g., HEK293T, HeLa) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Transfection:
-
On the day of transfection, seed the cells in a 6-well plate.
-
Transfect the cells with the validated gRNA-containing CRISPR plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
48 hours post-transfection, detach the cells using trypsin.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Sort the GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
-
-
Clonal Expansion:
-
Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.
-
Once colonies are established, expand them into larger culture vessels (e.g., 24-well plates, then 6-well plates).
-
Protocol 4: Knockout Validation
-
Genomic DNA Extraction:
-
When the clonal cell lines have reached sufficient density, harvest a portion of the cells and extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
-
PCR Amplification and T7 Endonuclease I (T7E1) Assay:
-
Design primers to amplify a 300-500 bp region surrounding the gRNA target site.
-
Perform PCR on the genomic DNA from each clone and a wild-type control.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the annealed products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.
-
-
Sanger Sequencing:
-
Purify the PCR products from the clones that showed indels in the T7E1 assay.
-
Send the purified products for Sanger sequencing using the same PCR primers.
-
Analyze the sequencing chromatograms to confirm the presence and nature of the indels at the target site.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the validated knockout clones and wild-type cells.
-
Perform Western blotting using an antibody specific for the target protein (PPRK) to confirm the absence of protein expression in the knockout clones.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative and qualitative data from the validation experiments for a successful PPRK knockout.
| Analysis | Wild-Type Control | PPRK Knockout Clone | Interpretation |
| T7E1 Assay | Single band at the expected PCR product size. | Multiple bands, including the original PCR product size and smaller cleaved fragments. | Indicates the presence of insertions/deletions (indels) at the target locus. |
| Sanger Sequencing | Clean, single-peak chromatogram matching the reference sequence. | Overlapping peaks downstream of the gRNA target site, indicating a mixed population of indels in the two alleles. | Confirms the presence of frameshift mutations at the genomic level. |
| Western Blot | A distinct band at the expected molecular weight of the PPRK protein. | Absence of the band corresponding to the PPRK protein. | Confirms the functional knockout at the protein level. |
| qRT-PCR | Detectable mRNA expression of the PPRK gene. | Significantly reduced or absent mRNA expression (due to nonsense-mediated decay). | Suggests degradation of the mutated mRNA transcript. |
Conclusion
The CRISPR-Cas9 system provides a robust and efficient platform for generating gene knockouts in mammalian cells. The protocols outlined in this application note offer a comprehensive framework for researchers to successfully knockout a target gene of interest, such as the hypothetical PPRK. Careful design of gRNAs, meticulous cloning and cell culture techniques, and thorough validation at both the genomic and protein levels are critical for the successful generation of a functional knockout cell line. These knockout cell lines are invaluable tools for elucidating gene function, understanding disease mechanisms, and validating novel drug targets.
References
- 1. The proline-rich, extensin-like receptor kinase-1 (PERK1) gene is rapidly induced by wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PRLHR prolactin releasing hormone receptor - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 4. WikiGenes - PRLH - prolactin releasing hormone [wikigenes.org]
Application Notes and Protocols for PRK2 Antibody in Immunofluorescence
Disclaimer: The protein "Prrvrlk" could not be identified in scientific literature and is presumed to be a typographical error. Based on the partial name, "PRK2" (Protein Kinase C-related Kinase 2), a known protein kinase, has been selected as the likely intended target. The following application notes and protocols are based on commercially available antibodies for PRK2 and general immunofluorescence standards.
Introduction
Protein Kinase C-related Kinase 2 (PRK2), also known as PKN2, is a serine/threonine-protein kinase that acts as a downstream effector of Rho family GTPases.[1][2] It plays a crucial role in various cellular processes, including cell cycle progression, actin cytoskeleton organization, cell migration, and adhesion.[3] Dysregulation of PRK2 has been implicated in several diseases, including cancer.[1] These application notes provide detailed protocols and guidelines for the use of PRK2 antibodies in immunofluorescence applications to enable researchers to visualize its subcellular localization and study its role in cellular signaling.
Quantitative Data Presentation
The following table summarizes the key information for commercially available PRK2 antibodies validated for immunofluorescence. Researchers should always consult the specific antibody datasheet for the most accurate and up-to-date information.
| Antibody Name | Host Species/Isotype | Recommended Dilution (IF) | Target Species Reactivity | Provider | Catalog Number |
| PRK2 Antibody | Rabbit Polyclonal | User-optimized | Human, Mouse, Rat | Cell Signaling Technology | #2612 |
| PRK2 (D10A10) Rabbit mAb | Rabbit Monoclonal | User-optimized | Human, Monkey, Bovine, Pig | Cell Signaling Technology | #8697 |
| PRK2 Antibody (A-3) | Mouse Monoclonal IgG2a κ | 1:50-1:500 | Human, Mouse, Rat, Avian | Santa Cruz Biotechnology | sc-271971 |
| PRK2 Antibody (C-6) | Mouse Monoclonal IgG1 κ | 1:50-1:500 | Human, Mouse, Rat, Avian | Santa Cruz Biotechnology | sc-271526 |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of PRK2 in cultured cells. This is a general protocol and may require optimization based on the specific cell line, PRK2 antibody used, and experimental conditions.
Materials Required:
-
Cultured cells on sterile glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[4]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% normal serum from the secondary antibody host species in PBS
-
Primary Antibody: PRK2 antibody (see table above)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear Counterstain: DAPI or Hoechst stain
-
Antifade Mounting Medium
-
Humidified chamber
Protocol for Immunocytochemistry (ICC/IF):
-
Cell Culture: Grow cells to a confluence of 70-80% on sterile glass coverslips or in an appropriate imaging vessel.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular epitope of PRK2, incubate the cells with Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary PRK2 antibody to the recommended concentration (or a starting dilution of 1:100 if not specified) in Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL) or Hoechst (1 µg/mL) for 5 minutes at room temperature, protected from light.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: A typical workflow for immunofluorescence staining of PRK2.
Caption: Simplified signaling pathway of PRK2 activation and its downstream effects.
References
- 1. Molecular insights into the regulatory landscape of PKC-related kinase-2 (PRK2/PKN2) using targeted small compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PRK2 kinase is a potential effector target of both Rho and Rac GTPases and regulates actin cytoskeletal organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for PRK1 Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C-related kinase 1 (PRK1), also known as PKN1, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal organization, and signal transduction.[1][2][3] PRK1 is a downstream effector of the Rho family of small GTPases and is implicated in androgen receptor signaling, making it a significant target in cancer research, particularly in prostate cancer.[4][5] The development of potent and selective PRK1 inhibitors is a key area of interest for therapeutic intervention. These application notes provide detailed protocols for biochemical and cell-based assays designed to screen for and characterize PRK1 inhibitors.
PRK1 Signaling Pathway
PRK1 is activated downstream of Rho GTPases. The binding of active, GTP-bound Rho to the HR1 domain of PRK1 induces a conformational change that facilitates the phosphorylation of PRK1's activation loop by 3-phosphoinositide-dependent protein kinase 1 (PDK1), leading to its full activation. Once activated, PRK1 phosphorylates a variety of downstream substrates, thereby modulating their activity and downstream cellular events. A key substrate of PRK1 in the context of androgen receptor (AR) signaling is histone H3. PRK1-mediated phosphorylation of histone H3 at threonine 11 (H3T11) is associated with the activation of AR-dependent gene expression.
Experimental Protocols
Biochemical Assay: Radiometric [γ-³³P]-ATP Filter Binding Assay
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a peptide substrate by PRK1.
Materials:
-
Recombinant human PRK1 enzyme
-
Peptide substrate (e.g., KKLNRTLSVA)
-
[γ-³³P]-ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 0.75% H₃PO₄
-
Filter plates (e.g., P81 phosphocellulose)
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of Kinase Assay Buffer to each well of a 96-well plate.
-
Add 1 µL of diluted test compound or DMSO (vehicle control).
-
Add 10 µL of PRK1 enzyme diluted in Kinase Assay Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 10 µL of a substrate/[γ-³³P]-ATP mix (final concentrations of 20 µM peptide substrate and 10 µM ATP).
-
Incubate for 60 minutes at 30°C.
-
-
Stop Reaction and Capture:
-
Spot 20 µL of the reaction mixture onto the filter plate.
-
Wash the filter plate three times with 200 µL of Stop Solution.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillant to each well and count using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Cellular Phosphorylation of a PRK1 Substrate
This assay measures the ability of a compound to inhibit the phosphorylation of a known PRK1 substrate in a cellular context.
Materials:
-
Human prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating agent (e.g., a Rho activator or androgen)
-
Cell lysis buffer
-
Antibodies: anti-phospho-substrate (e.g., anti-phospho-Histone H3 (Thr11)) and total substrate antibody
-
Detection system (e.g., ELISA, Western blot)
Protocol:
-
Cell Culture and Seeding:
-
Culture LNCaP cells in appropriate media.
-
Seed cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of test compounds for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate cells with an appropriate agonist (e.g., dihydrotestosterone for AR signaling) for 30 minutes to activate the PRK1 pathway.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with ice-cold lysis buffer.
-
-
Detection (ELISA):
-
Transfer lysates to an ELISA plate pre-coated with a capture antibody for the total substrate.
-
Detect the phosphorylated substrate using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Data Presentation
The inhibitory activity of compounds against PRK1 is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The quality and robustness of a high-throughput screening assay are assessed by the Z' factor.
| Compound | Assay Type | IC₅₀ (nM) | Reference |
| Staurosporine | Biochemical | <0.1 | |
| Ro 31-8220 | Biochemical | 2.3 | |
| GW 5074 | Biochemical | 5,600 | |
| H-89 | Biochemical | >10,000 | |
| Virtual Hit 1 | In vitro | low-nM | |
| Virtual Hit 2 | In vitro | low-nM | |
| Virtual Hit 3 | In vitro | low-nM |
Table 1: Inhibitory Potency of Selected Compounds against PRK1. Specific IC₅₀ values for virtual hits were not provided in the source.
Experimental Workflow
The following diagram illustrates a typical workflow for a PRK1 inhibitor screening campaign, from primary screening to lead optimization.
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing robust and reliable screening assays for the identification and characterization of PRK1 inhibitors. The combination of biochemical and cell-based assays is crucial for validating potential drug candidates and understanding their mechanism of action in a physiologically relevant context. These tools are essential for advancing the development of novel therapeutics targeting PRK1-driven pathologies.
References
- 1. Identification of Highly Potent Protein Kinase C-Related Kinase 1 Inhibitors by Virtual Screening, Binding Free Energy Rescoring, and in vitro Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Virtual Screening of PRK1 Inhibitors: Ensemble Docking, Rescoring Using Binding Free Energy Calculation and QSAR Model Development - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral Overexpression of Target Proteins for Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful and versatile tool for introducing and stably expressing genes of interest in a wide range of mammalian cell types, including both dividing and non-dividing cells. This system is particularly valuable for studying the function of specific proteins and their roles in cellular signaling pathways. By creating stable cell lines that overexpress a target protein, researchers can investigate downstream effects, screen for potential therapeutic compounds, and elucidate complex biological mechanisms. These application notes provide a comprehensive protocol for the lentiviral-mediated overexpression of a target protein, using the Prolactin Receptor (PRLR) as an example to illustrate the analysis of a signaling pathway.
Prolactin (PRL) is a pleiotropic hormone involved in lactation, reproduction, and immunoregulation.[1] Its effects are mediated through the Prolactin Receptor (PRLR), a member of the class I cytokine receptor superfamily.[1] Upon binding of prolactin, the PRLR homodimerizes, leading to the activation of several key downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K/Akt pathways.[2][3] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2] Dysregulation of PRLR signaling has been implicated in various cancers, making it an important target for drug development.
This document will guide users through the process of producing high-titer lentivirus, transducing a target cell line to stably overexpress a gene of interest, and verifying its expression. Furthermore, it will detail how this system can be applied to study the intricacies of a signaling pathway, using PRLR as a model.
Data Presentation
Successful lentiviral overexpression experiments yield quantifiable data at several stages. The following tables provide examples of expected results.
Table 1: Lentiviral Titer Determination
| Method | Titer (Transducing Units/mL) |
| qPCR-based (Lenti-X™ GoStix™) | 5.0 x 10⁷ |
| FACS-based (GFP reporter) | 4.5 x 10⁷ |
| p24 ELISA | 8.2 x 10⁸ particles/mL |
Note: qPCR and FACS-based methods measure functional titer, while p24 ELISA measures physical particle count.
Table 2: Verification of Target Gene Overexpression in Stably Transduced Cells
| Analysis Method | Control Cells (Empty Vector) | Overexpression Cells (PRLR) | Fold Change |
| mRNA Expression | |||
| qRT-PCR (Relative Quantity) | 1.0 | 150.4 | 150.4 |
| Protein Expression | |||
| Western Blot (Densitometry) | 1.0 | 45.2 | 45.2 |
| Flow Cytometry (MFI) | 500 | 25,000 | 50 |
MFI: Mean Fluorescence Intensity
Table 3: Functional Analysis of PRLR Overexpression
| Downstream Readout | Control Cells | PRLR Overexpressing Cells | Fold Change (PRL-stimulated) |
| p-STAT5 (Western Blot) | 1.0 | 8.5 | 8.5 |
| p-ERK1/2 (Western Blot) | 1.0 | 4.2 | 4.2 |
| p-Akt (Western Blot) | 1.0 | 3.7 | 3.7 |
| Cell Proliferation (72h) | 1.0 | 2.5 | 2.5 |
Experimental Protocols
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a second-generation packaging system and polyethyleneimine (PEI) as the transfection reagent.
Materials:
-
HEK293T cells (passage <15)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)
-
Opti-MEM™ I Reduced Serum Medium
-
PEI (1 mg/mL in H₂O, pH 7.0)
-
Transfer plasmid (containing your gene of interest, e.g., pLenti-CMV-PRLR-GFP)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
10 cm tissue culture dishes
-
0.45 µm polyethersulfone (PES) filters
Procedure:
-
Day 0: Seed HEK293T Cells
-
Plate 4 x 10⁶ HEK293T cells in a 10 cm dish with 10 mL of DMEM Complete.
-
Ensure cells are evenly distributed and aim for 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 1: Transfection
-
In a sterile tube (Tube A), mix the plasmids in 500 µL of Opti-MEM™. For a 10 cm dish, use:
-
10 µg of transfer plasmid
-
7.5 µg of packaging plasmid (psPAX2)
-
2.5 µg of envelope plasmid (pMD2.G)
-
-
In a separate sterile tube (Tube B), dilute 60 µL of PEI (1 mg/mL) into 500 µL of Opti-MEM™.
-
Add the PEI solution (Tube B) dropwise to the DNA solution (Tube A) while gently vortexing.
-
Incubate the mixture for 15-20 minutes at room temperature to allow complex formation.
-
Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Media
-
Approximately 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed DMEM Complete.
-
-
Day 3 & 4: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh DMEM Complete to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes at 4°C to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
The viral particles can be used immediately or aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles.
-
Protocol 2: Generation of a Stable Cell Line via Lentiviral Transduction
This protocol outlines the process of infecting target cells with the produced lentivirus to generate a stable cell line.
Materials:
-
Target cells (e.g., MCF-7, HEK293)
-
Complete growth medium for target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (Hexadimethrine bromide)
-
Selection antibiotic (e.g., Puromycin, if the transfer plasmid contains a resistance gene)
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction media by adding Polybrene to the complete growth medium of your target cells to a final concentration of 4-8 µg/mL. (Note: The optimal concentration of Polybrene should be determined for your specific cell line as it can be toxic to some cells).
-
Remove the existing media from the cells and replace it with 1 mL of the transduction media.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral volumes (e.g., 10 µL, 50 µL, 200 µL) to determine the optimal multiplicity of infection (MOI).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 3: Change Media
-
Remove the virus-containing media and replace it with 2 mL of fresh complete growth medium.
-
-
Day 4 onwards: Selection and Expansion
-
If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction.
-
First, determine the minimum antibiotic concentration required to kill non-transduced cells by performing a kill curve.
-
Replace the medium with fresh medium containing the selection antibiotic every 2-3 days.
-
Once non-transduced control cells have died off (typically 5-10 days), expand the surviving cells.
-
The resulting population of cells will be a stable pool of cells overexpressing your gene of interest. Clonal selection can be performed via limiting dilution if required.
-
Protocol 3: Verification of Overexpression
A. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from both the control (empty vector) and overexpressing stable cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of your target gene using the ΔΔCt method.
B. Western Blotting
-
Lyse the control and overexpressing cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest signal to a loading control (e.g., β-actin, GAPDH).
C. Flow Cytometry (for membrane proteins)
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
If the protein of interest has an extracellular domain, incubate the cells with a fluorescently-conjugated primary antibody targeting this domain.
-
If the protein is intracellular or has an intracellular tag (like GFP), permeabilization may be required before antibody staining. If using a fluorescent protein tag like GFP, no antibody is needed.
-
Wash the cells and analyze them on a flow cytometer to measure the mean fluorescence intensity (MFI).
Visualizations
Experimental Workflow
Caption: Workflow for lentiviral-mediated gene overexpression.
Prolactin Receptor (PRLR) Signaling Pathway
Caption: Key signaling pathways activated by the Prolactin Receptor.
References
Application Notes and Protocols for the Purification of Recombinant "Prrvrlk"
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the expression and purification of the hypothetical protein "Prrvrlk" from recombinant sources. The protocols outlined below are based on standard methodologies for recombinant protein purification and can be adapted for various research and development applications.
Introduction to Recombinant "this compound" Production
The production of high-purity, active "this compound" is essential for functional studies, structural analysis, and therapeutic development. Recombinant protein technology allows for the high-level expression of "this compound" in various host systems. The choice of expression system is critical and depends on factors such as the protein's properties, required post-translational modifications, and the desired yield.
Selection of a Recombinant Expression System
Several well-established systems are available for the expression of recombinant proteins, each with distinct advantages and disadvantages.[1][2][3][4][5] The optimal system for "this compound" will depend on its specific characteristics.
Table 1: Comparison of Common Recombinant Protein Expression Systems
| Expression System | Advantages | Disadvantages | Best Suited For |
| E. coli | - High yield- Rapid growth- Low cost- Easy to scale up | - Lacks post-translational modifications (PTMs)- Proteins can form insoluble inclusion bodies | - Simple, non-glycosylated proteins- Large-scale production for structural studies |
| Yeast (P. pastoris) | - Eukaryotic system with some PTMs- High cell density fermentation- Secretory expression possible | - Glycosylation pattern differs from mammals | - Glycosylated proteins- Secreted proteins |
| Insect Cells | - Complex PTMs similar to mammals- High expression levels- Good for complex and viral proteins | - Slower and more expensive than bacteria | - Proteins requiring complex folding and PTMs- Vaccine development |
| Mammalian Cells | - Authentic PTMs and protein folding- Suitable for therapeutic proteins | - Low yield- Slow growth- High cost | - Therapeutic proteins- Proteins for functional cell-based assays |
| Cell-Free Systems | - Rapid protein synthesis- Suitable for toxic proteins | - Limited scalability- High cost | - High-throughput screening- Prototyping expression constructs |
For the purpose of this protocol, we will assume "this compound" is expressed in an E. coli system with an N-terminal Hexa-histidine (His6) tag to facilitate purification.
Experimental Workflow for "this compound" Purification
The overall workflow for expressing and purifying recombinant "this compound" is depicted below. This process begins with the transformation of an expression vector into a suitable host, followed by protein expression, cell lysis, and chromatographic purification.
Caption: Experimental workflow for recombinant "this compound" purification.
Detailed Protocol: Purification of His-tagged "this compound" from E. coli
This protocol describes the purification of His-tagged "this compound" using Immobilized Metal Affinity Chromatography (IMAC).
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole
-
Ni-NTA Agarose Resin
-
E. coli cell pellet expressing His-tagged "this compound"
Protocol
-
Cell Lysis:
-
Thaw the E. coli cell pellet on ice.
-
Resuspend the pellet in 20 mL of ice-cold Lysis Buffer per gram of cell paste.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Sonicate the cell suspension on ice to lyse the cells. Use short bursts to prevent overheating.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged "this compound".
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with 5-10 column volumes of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged "this compound" with 5-10 column volumes of Elution Buffer.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure "this compound".
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Data Presentation
The following table represents typical data obtained during the purification of a recombinant protein like "this compound".
Table 2: Purification Summary for Recombinant "this compound"
| Purification Step | Total Protein (mg) | "this compound" Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Lysate | 250 | 50,000 | 200 | 100 | 15 |
| IMAC Elution | 20 | 45,000 | 2,250 | 90 | >95 |
Hypothetical Signaling Pathway of "this compound"
To understand the functional context of "this compound," a hypothetical signaling pathway is proposed. In this model, "this compound" acts as a kinase that is activated by an upstream receptor and, in turn, phosphorylates a downstream transcription factor, leading to gene expression.
Caption: Hypothetical signaling pathway involving "this compound".
Conclusion
This document provides a framework for the expression and purification of the hypothetical recombinant protein "this compound." The choice of expression system and purification strategy should be tailored to the specific properties of the protein and the intended downstream applications. The provided protocols offer a starting point for developing a robust and efficient purification process.
References
- 1. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. futurefields.io [futurefields.io]
- 3. wheelerbio.com [wheelerbio.com]
- 4. Protein Expression Systems, Which One Should I Choose? | Blog | Biosynth [biosynth.com]
- 5. Expression systems for the production of recombinant proteins [rekombiotech.com]
Application Notes and Protocols for Protein Kinase X (PK-X) Activity Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for therapeutic intervention.[1][2] The development of robust and reliable kinase activity assays is therefore essential for basic research and drug discovery, enabling the identification and characterization of novel kinase inhibitors.[3]
This document provides a comprehensive guide to the development of a biochemical activity assay for a hypothetical protein kinase, referred to as Protein Kinase X (PK-X). The principles and protocols described herein are broadly applicable to a wide range of protein kinases and can be adapted to suit specific research needs.
Principle of the Assay
The fundamental principle of a kinase activity assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase. The rate of this reaction is proportional to the activity of the kinase. Assay methodologies can be broadly categorized into those that detect the formation of the phosphorylated product or those that measure the depletion of ATP or the formation of adenosine diphosphate (ADP).
This application note will focus on a luminescence-based assay format, specifically the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction. This method is highly sensitive, amenable to high-throughput screening (HTS), and exhibits minimal interference from compound libraries.
The assay is performed in two steps. First, the kinase reaction is allowed to proceed for a defined period, during which PK-X phosphorylates its substrate, generating ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which then drives a luciferase-catalyzed reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.
Signaling Pathway Context
Protein Kinase X (PK-X) is a receptor tyrosine kinase (RTK) that plays a crucial role in a hypothetical signaling cascade. Upon ligand binding, PK-X dimerizes and autophosphorylates on specific tyrosine residues within its cytoplasmic domain. These phosphotyrosine residues serve as docking sites for downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of intracellular events that can include the MAPK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cellular responses such as proliferation, differentiation, and survival.
Figure 1. Simplified signaling pathway of Protein Kinase X (PK-X).
Experimental Protocols
Materials and Reagents
-
PK-X enzyme (recombinant, purified)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Assay Development Workflow
Figure 2. Workflow for the development of the PK-X activity assay.
Detailed Methodologies
1. Enzyme Titration
-
Objective: To determine the optimal concentration of PK-X that yields a robust signal within the linear range of the assay.
-
Procedure:
-
Prepare a serial dilution of the PK-X enzyme in kinase buffer.
-
In a 96-well plate, add 5 µL of each enzyme dilution.
-
Prepare a reaction mix containing a fixed, saturating concentration of substrate and ATP (e.g., 100 µM substrate, 10 µM ATP).
-
Initiate the reaction by adding 5 µL of the reaction mix to each well.
-
Incubate the plate at the desired reaction temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot luminescence versus enzyme concentration and select a concentration that gives a signal well above background but is not saturating.
-
2. ATP and Substrate Titration (Michaelis-Menten Kinetics)
-
Objective: To determine the Michaelis constant (Km) for ATP and the substrate. This is crucial for selecting appropriate concentrations for inhibitor screening.
-
Procedure:
-
ATP Km Determination:
-
Use the optimal PK-X concentration determined above and a saturating concentration of the substrate.
-
Prepare a serial dilution of ATP.
-
Perform the kinase assay as described above with varying ATP concentrations.
-
Plot the initial reaction velocity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP.
-
-
Substrate Km Determination:
-
Use the optimal PK-X concentration and an ATP concentration equal to its Km value.
-
Prepare a serial dilution of the substrate.
-
Perform the kinase assay with varying substrate concentrations.
-
Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km for the substrate.
-
-
3. Reaction Time Course
-
Objective: To determine the time frame during which the kinase reaction is linear.
-
Procedure:
-
Set up a master mix containing the optimal concentrations of PK-X, substrate, and ATP.
-
Initiate the reaction and stop it at various time points (e.g., 0, 10, 20, 30, 60, 90, 120 minutes) by adding the ADP-Glo™ Reagent.
-
Develop the luminescent signal as described previously.
-
Plot luminescence versus time to identify the linear phase of the reaction. For inhibitor screening, it is important to work within this linear range.
-
4. Z'-Factor Determination
-
Objective: To assess the quality and robustness of the assay for high-throughput screening.
-
Procedure:
-
Prepare two sets of reactions in multiple wells (e.g., 16-24 wells each).
-
Maximum Signal (Positive Control): Full reaction with enzyme, substrate, and ATP.
-
Minimum Signal (Negative Control): Reaction without the enzyme or with a potent, known inhibitor.
-
Perform the assay and measure luminescence.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
5. Compound Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the potency of test compounds in inhibiting PK-X activity.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add a small volume (e.g., 100 nL) of each compound dilution.
-
Add the PK-X enzyme and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of substrate and ATP (at their respective Km concentrations).
-
Incubate for the predetermined linear reaction time.
-
Stop the reaction and develop the luminescent signal as described.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Table 1: Summary of Assay Parameters for PK-X
| Parameter | Value | Units |
| Optimal Enzyme Concentration | [Insert Value] | ng/mL |
| Km (ATP) | [Insert Value] | µM |
| Km (Substrate) | [Insert Value] | µM |
| Linear Reaction Time | [Insert Value] | minutes |
| Z'-Factor | [Insert Value] |
Table 2: Example IC₅₀ Values for PK-X Inhibitors
| Compound | IC₅₀ | Units |
| Inhibitor A | [Insert Value] | nM |
| Inhibitor B | [Insert Value] | µM |
| Staurosporine (Control) | [Insert Value] | nM |
Troubleshooting and Optimization
-
Low Signal-to-Background Ratio: Increase enzyme concentration, reaction time (within the linear range), or substrate concentration. Ensure all reagents are active.
-
High Variability (Low Z'-Factor): Ensure accurate and consistent pipetting. Check for reagent instability or precipitation of compounds. Optimize DMSO concentration to minimize its effect on kinase activity.
-
Substrate Depletion or Product Inhibition: Ensure the reaction is stopped within the linear phase where less than 10-20% of the substrate is consumed.
By following these detailed protocols and optimization strategies, researchers can develop a robust and reliable activity assay for their protein kinase of interest, facilitating the discovery and characterization of novel modulators for therapeutic development.
References
Application Notes and Protocols for In Vivo Imaging Studies
Topic: In Vivo Imaging of Kinase Signaling Pathways Using a Near-Infrared (NIR) Probe
Note on "Prrvrlk": Initial searches for "this compound" did not yield information on a specific molecule or probe for in vivo imaging. It is presumed that this may be a typographical error. The following application notes and protocols are provided for a representative near-infrared (NIR) probe targeting a hypothetical "KinaseX" to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of in vivo imaging.
Introduction
In vivo imaging is a powerful technique that allows for the non-invasive monitoring of biological processes in living organisms.[1][2] This technology is instrumental in preclinical drug discovery and development, enabling real-time, longitudinal assessment of disease progression and therapeutic efficacy.[1][3] Optical imaging, utilizing fluorescent or bioluminescent reporters, provides a virtual window into the animal, allowing for the tracking of cellular and molecular events.[1] Near-infrared (NIR) probes are particularly advantageous for in vivo imaging due to the reduced absorption and scattering of NIR light by biological tissues, which minimizes autofluorescence and enhances tissue penetration depth.
This document provides detailed application notes and protocols for the use of a hypothetical NIR probe designed to target and report the activity of "KinaseX," a key enzyme in a signaling pathway implicated in tumor progression.
KinaseX Signaling Pathway
KinaseX is a serine/threonine kinase that, upon activation by an upstream growth factor receptor, initiates a signaling cascade leading to cell proliferation and survival. The pathway involves the phosphorylation of several downstream substrates, culminating in the activation of transcription factors that regulate gene expression.
Experimental Protocols
In Vitro Validation of the KinaseX NIR Probe
Objective: To confirm the specificity and signal activation of the KinaseX NIR probe in a controlled in vitro environment before proceeding to in vivo studies.
Methodology:
-
Cell Culture: Culture a cancer cell line known to express high levels of KinaseX in a 96-well black plate.
-
Probe Incubation: Incubate the cells with varying concentrations of the KinaseX NIR probe (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours.
-
Stimulation: Treat the cells with a known activator of the KinaseX pathway (e.g., a specific growth factor) to induce KinaseX activity. Include an unstimulated control group.
-
Inhibitor Control: Include a control group pre-treated with a specific KinaseX inhibitor before adding the probe and activator.
-
Imaging: Image the plate using an in vivo imaging system with the appropriate NIR filter set.
-
Analysis: Quantify the fluorescence intensity in each well. A significant increase in fluorescence in the stimulated group compared to the unstimulated and inhibitor-treated groups indicates successful probe activation.
In Vivo Imaging of KinaseX Activity in a Tumor Xenograft Model
Objective: To non-invasively monitor KinaseX activity in a live animal model of cancer.
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a cancer cell line that overexpresses KinaseX. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Probe Administration: Administer the KinaseX NIR probe to the mice via intravenous (tail vein) injection. The optimal dose should be determined in pilot studies.
-
Anesthesia: Anesthetize the mice using isoflurane or a similar anesthetic to immobilize them during imaging.
-
Imaging Acquisition: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum). Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window. Use appropriate excitation and emission filters for the NIR probe.
-
Longitudinal Monitoring: For therapeutic studies, image the mice at baseline before treatment and at multiple time points after administering a therapeutic agent targeting the KinaseX pathway. This allows each animal to serve as its own control.
-
Data Analysis: Quantify the fluorescence signal from the tumor region of interest (ROI) at each time point. The signal is typically expressed as radiance (photons/sec/cm²/sr).
Ex Vivo Organ Imaging and Biodistribution
Objective: To confirm the in vivo imaging results and assess the biodistribution of the KinaseX NIR probe.
Methodology:
-
Euthanasia and Dissection: At the final imaging time point, humanely euthanize the mice.
-
Organ Harvest: Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging: Arrange the harvested organs and the tumor in a petri dish and image them using the in vivo imaging system.
-
Analysis: Quantify the fluorescence signal from each organ to determine the distribution of the probe. This helps to assess target specificity and off-target accumulation.
Experimental Workflow Diagram
Data Presentation
The quantitative data obtained from in vivo and ex vivo imaging studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups and time points.
Table 1: In Vivo Tumor Fluorescence
| Treatment Group | N | Baseline (Radiance x 10⁸) | Day 7 (Radiance x 10⁸) | Day 14 (Radiance x 10⁸) | % Change from Baseline (Day 14) |
| Vehicle Control | 5 | 2.5 ± 0.4 | 4.8 ± 0.6 | 8.2 ± 0.9 | +228% |
| KinaseX Inhibitor | 5 | 2.6 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 | -65% |
Data are presented as mean ± standard deviation.
Table 2: Ex Vivo Organ Biodistribution
| Organ | Vehicle Control (Radiance x 10⁸) | KinaseX Inhibitor (Radiance x 10⁸) |
| Tumor | 8.5 ± 1.1 | 1.0 ± 0.3 |
| Liver | 15.2 ± 2.3 | 14.8 ± 2.1 |
| Kidneys | 12.1 ± 1.8 | 11.9 ± 1.5 |
| Spleen | 1.8 ± 0.4 | 1.7 ± 0.3 |
| Lungs | 2.1 ± 0.5 | 2.0 ± 0.4 |
| Heart | 0.5 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation at the 48-hour time point.
Conclusion
The use of targeted NIR probes for in vivo imaging of signaling pathways like the one mediated by KinaseX offers a robust platform for preclinical cancer research and drug development. These methods provide quantitative, real-time data on target engagement and therapeutic response in a longitudinal manner, which can accelerate the translation of novel therapies to the clinic. Careful in vitro validation and characterization of the imaging probe are critical steps to ensure the reliability of in vivo findings.
References
Troubleshooting & Optimization
Technical Support Center: Prrvrlk Antibody (IHC)
Welcome to the technical support center for the Prrvrlk antibody. This resource is designed to help you troubleshoot and resolve common issues you may encounter during your Immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected staining pattern for the this compound antibody?
A1: The this compound antibody is expected to show a predominantly cytoplasmic and membranous staining pattern in tissues where the this compound protein is expressed. The specific localization can vary depending on the cell type and the activation state of the signaling pathway. It is crucial to consult the antibody's datasheet for validated tissue types and expected localization.
Q2: My this compound antibody is not showing any staining. What are the possible reasons?
A2: A lack of staining can be due to several factors.[1][2][3] These include issues with the primary antibody itself (e.g., improper storage, incorrect dilution), problems with the experimental protocol (e.g., insufficient antigen retrieval, incorrect secondary antibody), or the absence or low expression of the this compound protein in your specific sample.[2] We recommend reviewing the troubleshooting guide below for a systematic approach to identifying the cause.
Q3: I am observing high background staining in my IHC experiment with the this compound antibody. How can I reduce it?
A3: High background staining can obscure the specific signal. Common causes include excessive antibody concentration, insufficient blocking, or endogenous enzyme activity. To mitigate this, you can try titrating the primary antibody, increasing the blocking time, or using a different blocking agent. Ensure that endogenous peroxidase or alkaline phosphatase activity is adequately quenched.
Q4: Is the this compound antibody validated for use in paraffin-embedded tissues?
A4: Please refer to the product-specific datasheet to confirm the validated applications for the this compound antibody you are using. An antibody that works in one application, such as Western blotting, may not necessarily work in IHC on formalin-fixed paraffin-embedded (FFPE) tissues without specific optimization.
Q5: What positive and negative controls should I use for the this compound antibody in IHC?
A5: For a positive control, use a tissue known to express the this compound protein; this information is often available in the literature or on the antibody's datasheet. For a negative control, you can use a tissue known to not express the protein. Additionally, a "no primary" control (incubating the slide with only the secondary antibody) is essential to check for non-specific binding of the secondary antibody.
Troubleshooting Guide: Weak or No Staining
This guide provides a structured approach to troubleshoot weak or no staining issues with the this compound antibody in your IHC experiments.
| Potential Cause | Recommended Solution | Experimental Step |
| Primary Antibody | ||
| Improper Storage | Aliquot the antibody upon arrival and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | Antibody Handling |
| Incorrect Dilution | Perform a titration experiment to determine the optimal antibody concentration. | Primary Antibody Incubation |
| Inactivity | Use a new lot of the antibody. Confirm its activity in a different application if possible (e.g., Western Blot). | Quality Control |
| Tissue Preparation | ||
| Low/No Protein Expression | Confirm this compound expression in your tissue using an alternative method like Western Blot or qPCR. Use a recommended positive control tissue. | Sample Validation |
| Over-fixation of Tissue | Reduce the fixation time. Optimize the antigen retrieval method (e.g., try a different buffer pH or digestion enzyme). | Fixation & Antigen Retrieval |
| Insufficient Deparaffinization | Extend the deparaffinization steps and use fresh xylene. | Deparaffinization |
| IHC Protocol | ||
| Incompatible Secondary Antibody | Ensure the secondary antibody is raised against the host species of the this compound primary antibody (e.g., if the this compound antibody is rabbit polyclonal, use an anti-rabbit secondary). | Secondary Antibody Incubation |
| Insufficient Antigen Retrieval | Optimize the heat-induced epitope retrieval (HIER) time, temperature, and pH of the buffer. Alternatively, test a proteolytic-induced epitope retrieval (PIER) method. | Antigen Retrieval |
| Inactive Detection System | Prepare fresh chromogen/substrate solution for each experiment. Ensure all components of the detection kit are within their expiration date. | Signal Detection |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C). | Primary Antibody Incubation |
Experimental Protocols
Standard Immunohistochemistry (IHC) Protocol for FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Citrate Buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., TBS-T).
-
-
Peroxidase Block:
-
Incubate slides with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody to its optimal concentration in the blocking solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an enzyme conjugate (e.g., Streptavidin-HRP).
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Counterstain with Hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade involving the this compound protein.
IHC Experimental Workflow
Caption: Standard workflow for Immunohistochemistry (IHC).
Troubleshooting Logic for No Staining
References
Technical Support Center: Optimizing EGFR Inhibitor Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Epidermal Growth Factor Receptor (EGFR) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for EGFR inhibitors?
Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3] EGFR inhibitors are small molecules that typically block the kinase activity of the receptor by competing with ATP at its binding site, thereby preventing the initiation of these downstream signals.[4]
Q2: What is a recommended starting concentration for an EGFR inhibitor in cell-based assays?
The optimal concentration of an EGFR inhibitor varies depending on the specific inhibitor, the cell line, and the assay being performed. For novel EGFR inhibitors, it is advisable to start with a wide concentration range to determine the compound's potency, often from 100 µM down to 1 pM in a serial dilution. A good starting point for many common EGFR inhibitors in sensitive cell lines is a range of 1 nM to 1 µM. It is crucial to consult the literature for reported IC50 values for your specific inhibitor and cell line to guide your initial dose-response experiments.
Q3: How should I prepare and store EGFR inhibitors?
Most small molecule EGFR inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C for long-term stability. For experiments, the stock solution should be serially diluted in cell culture medium to the desired final concentrations. It is critical to keep the final DMSO concentration in the assay low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that my EGFR inhibitor is working in my cells?
The most direct method to confirm the activity of an EGFR inhibitor is to assess the phosphorylation status of EGFR via Western blot analysis. By treating cells with the inhibitor and then stimulating them with EGF, you can observe a dose-dependent decrease in phosphorylated EGFR (p-EGFR) levels, indicating that the inhibitor is effectively blocking the kinase activity of the receptor.
Q5: I'm not observing any inhibition of cell proliferation. What are the common causes?
Several factors could lead to a lack of inhibitory effect:
-
Cell Line Insensitivity: The chosen cell line may not be dependent on EGFR signaling for its proliferation or may have intrinsic resistance mechanisms. Ensure your cell line is appropriate for the inhibitor you are testing (e.g., using a cell line with an activating EGFR mutation for a mutant-selective inhibitor).
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. Always prepare fresh dilutions from a properly stored stock solution.
-
Suboptimal Concentration Range: The concentrations tested may be too low to elicit an effect. A broader dose-response experiment is recommended.
-
Acquired Resistance: If using a cell line that has been cultured for an extended period with the inhibitor, it may have developed resistance, for instance, through secondary mutations like T790M or activation of bypass pathways like MET.
Q6: I'm observing high levels of cell death even at very low inhibitor concentrations. What could be the issue?
High cytotoxicity at low concentrations might be due to:
-
Off-Target Toxicity: At higher concentrations, some inhibitors may affect other kinases or cellular processes, leading to non-specific cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically >0.5%).
-
Cellular Sensitivity: The cell line you are using might be exceptionally sensitive to the inhibitor.
Q7: My results are highly variable between replicate wells. What are the common causes of this?
High variability in experimental replicates often points to technical inconsistencies:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being plated in each well.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or reagents can introduce significant errors.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the effective concentration of the inhibitor. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Inhibitor Precipitation: The inhibitor may not be fully soluble in the culture medium at the tested concentrations. Visually inspect the media for any signs of precipitation.
Troubleshooting Guides
Problem: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Line Instability | Use low-passage, authenticated cell lines. Regularly perform cell line authentication (e.g., STR profiling). |
| Reagent Variability | Ensure consistent quality and concentration of the inhibitor, DMSO, and cell culture media. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Standardize cell seeding density, incubation times, and the specific cell viability assay used (e.g., MTT, CellTiter-Glo). |
| Serum Concentration | Serum contains growth factors that can compete with the inhibitor. Consider reducing the serum concentration during drug treatment or using serum-free media if the cells can tolerate it. |
Problem: No Inhibition of EGFR Phosphorylation in Western Blot
| Potential Cause | Recommended Solution |
| Ineffective EGF Stimulation | Ensure the EGF used for stimulation is active and used at an appropriate concentration (e.g., 100 ng/mL). |
| Insufficient Inhibitor Pre-incubation | Pre-treat cells with the inhibitor for an adequate amount of time (e.g., 1-2 hours) before EGF stimulation. |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody to optimize the signal-to-noise ratio. |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) for normalization. |
Data Presentation
Table 1: IC50 Values of Common EGFR Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Afatinib | PC-9 | exon 19 deletion | 0.8 |
| H3255 | L858R | 0.3 | |
| H1975 | L858R + T790M | 57 | |
| Erlotinib | PC-9 | exon 19 deletion | 7 |
| H3255 | L858R | 12 | |
| Osimertinib | PC-9 | exon 19 deletion | 17 |
| H3255 | L858R | 4 | |
| H1975 | L858R + T790M | 5 |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTS Assay)
This protocol is for determining the effect of an EGFR inhibitor on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR inhibitor in complete medium. A common starting range is 10 µM to 0.1 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for 48-72 hours at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is to confirm the inhibitory effect of an EGFR inhibitor on its target.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
-
Visualizations
References
Technical Support Center: Prrvrlk Aggregation and Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering aggregation and solubility issues with the recombinant protein Prrvrlk.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound aggregation?
Protein aggregation can be triggered by a variety of factors. For this compound, aggregation is often observed during expression, purification, and storage. The primary causes include:
-
High Protein Concentration: Storing or purifying this compound at high concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer play a crucial role in protein stability.[3][4] If the buffer pH is close to this compound's isoelectric point (pI), its solubility will be at a minimum, promoting aggregation.[5]
-
Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can cause this compound to denature and aggregate.
-
Oxidation: If this compound contains cysteine residues, oxidation can lead to the formation of incorrect disulfide bonds, causing aggregation.
-
Environmental Stresses: Factors such as extreme pH or the presence of certain chemicals can destabilize the protein.
-
Issues with Protein Synthesis: Errors during transcription or translation can result in a misfolded protein that is prone to aggregation.
Q2: How can I detect and quantify this compound aggregation?
Several methods can be used to detect and quantify the aggregation of this compound:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the protein solution.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The presence of high molecular weight species can indicate aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that binds to amyloid-like fibrils, a specific type of aggregate, resulting in a measurable increase in fluorescence.
-
SDS-PAGE: Comparing reduced and non-reduced samples on an SDS-PAGE gel can help identify disulfide-linked aggregates.
Q3: What is a good starting buffer for a novel protein like this compound?
A good starting point for a storage buffer for a new protein is one with a neutral pH, such as 20 mM Tris or HEPES at pH 7.0-8.0, and a physiological salt concentration, for instance, 150 mM NaCl. If you plan to store the protein at -80°C, including a cryoprotectant like 10-20% glycerol is recommended to prevent damage from freezing and thawing. However, the ideal conditions must be determined empirically for each specific protein.
Troubleshooting Guides
Issue 1: this compound is found in inclusion bodies after expression.
-
Symptom: After cell lysis, the majority of this compound is in the insoluble pellet.
-
Cause: High expression rates can overwhelm the cell's folding machinery, leading to misfolded protein accumulating in inclusion bodies.
-
Solution:
-
Lower Expression Temperature: Reducing the temperature to 15-25°C can slow down cellular processes, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of the induction agent, such as IPTG, can decrease the rate of transcription and improve solubility.
-
Use a Solubility-Enhancing Fusion Tag: Tags like maltose-binding protein (MBP) or thioredoxin (Trx) can improve the solubility of the fusion protein.
-
Refold from Inclusion Bodies: If the above methods fail, you may need to purify the protein from inclusion bodies under denaturing conditions and then refold it.
-
Issue 2: this compound precipitates during purification.
-
Symptom: The protein solution becomes cloudy or forms a visible precipitate during chromatography or dialysis.
-
Cause: The buffer conditions used during purification may not be optimal for this compound's stability.
-
Solution:
-
Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).
-
Adjust Ionic Strength: Experiment with different salt concentrations (e.g., 150 mM to 500 mM NaCl) to improve solubility.
-
Add Stabilizing Excipients: Include additives in your buffer to enhance stability. A summary of common additives is provided in the table below.
-
Issue 3: this compound aggregates during concentration.
-
Symptom: Visible precipitation occurs when concentrating the purified protein.
-
Cause: High protein concentrations increase the chance of intermolecular interactions that lead to aggregation.
-
Solution:
-
Add Stabilizing Agents: Introduce additives like glycerol, arginine, or non-denaturing detergents to the solution before concentrating.
-
Optimize Buffer Conditions: Perform a buffer exchange into a more stabilizing buffer before concentration.
-
Control Temperature: Concentrate the protein at a lower temperature to reduce the risk of aggregation.
-
Data Presentation
Table 1: Effect of Additives on this compound Solubility
| Additive | Concentration | Mechanism of Action | Effect on this compound Solubility |
| L-Arginine/L-Glutamate | 50 mM | Binds to charged and hydrophobic regions, preventing aggregation. | Significant Increase |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure. | Moderate Increase |
| Trehalose/Sucrose | 0.25-1 M | Protects against denaturation. | Moderate Increase |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agents that prevent the formation of non-native disulfide bonds. | Increase (if cysteine-rich) |
| Tween 20/CHAPS | 0.01-0.1% (v/v) | Non-denaturing detergents that can help solubilize aggregates. | Variable |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol describes how to monitor the aggregation of this compound using a Thioflavin T (ThT) fluorescence assay.
-
Materials:
-
Purified this compound protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
-
-
Methodology:
-
Preparation of Protein Solution: Prepare a stock solution of this compound in the desired assay buffer. Ensure the initial solution is monomeric, for example, by using size exclusion chromatography.
-
Assay Setup: In each well of the 96-well plate, add the this compound solution to the desired final concentration. Include negative controls (buffer only). Add ThT to each well to a final concentration of 10-20 µM.
-
Incubation and Measurement: Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C). Set the fluorometer to take readings at regular intervals. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from all readings. Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau.
-
Protocol 2: On-Column Refolding of His-tagged this compound
This protocol is for refolding His-tagged this compound that has been purified from inclusion bodies under denaturing conditions.
-
Materials:
-
Solubilized this compound in buffer with 8 M urea or 6 M guanidine-HCl
-
Ni-NTA affinity column
-
Binding buffer (e.g., 20 mM Tris, 500 mM NaCl, 8 M urea, pH 8.0)
-
Wash buffer with decreasing concentrations of denaturant (e.g., 6 M, 4 M, 2 M, 1 M urea)
-
Elution buffer (e.g., 20 mM Tris, 500 mM NaCl, 250 mM imidazole, pH 8.0)
-
-
Methodology:
-
Binding: Load the solubilized this compound onto the Ni-NTA column in the binding buffer.
-
Washing and Refolding: Wash the column with a gradient of decreasing denaturant concentrations. This allows for a gradual removal of the denaturant, promoting refolding while the protein is bound to the resin.
-
Elution: Elute the refolded this compound from the column using the elution buffer.
-
Analysis: Analyze the eluted fractions for protein concentration and assess the solubility and activity of the refolded protein.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting common this compound aggregation issues.
Caption: Key factors that can contribute to protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 3. leukocare.com [leukocare.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Recombinant Prrvrlk Protein Production
Welcome to the technical support center for recombinant Prrvrlk protein production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges associated with low protein yield. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is not expressing at all or the expression level is very low. What are the potential causes and solutions?
A1: Low or no expression of your recombinant this compound protein can stem from several factors, ranging from the gene sequence to the expression host. A common issue is the presence of rare codons in your gene, which can impede efficient translation in the expression host. Another possibility is that the this compound protein is toxic to the host cells, leading to reduced growth or cell death.[1]
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a frequent challenge when overexpressing recombinant proteins, particularly in bacterial systems like E. coli.[2][3] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to the aggregation of misfolded proteins. Strategies to enhance solubility focus on slowing down the expression rate and providing a more favorable environment for correct folding.
Q3: I'm observing significant degradation of my full-length this compound protein. What can I do to prevent this?
A3: Protein degradation is often caused by host cell proteases. This can occur during expression, cell lysis, and purification. The stability of a recombinant protein can be influenced by its own sequence and the conditions of the cellular environment.
Q4: The final yield of my purified this compound protein is very low, despite good initial expression. Where might I be losing my protein?
A4: Protein loss during purification is a common issue. This can happen at various stages, including cell lysis, chromatography steps, and buffer exchanges. Optimizing each step of the purification protocol for your specific protein is crucial.
Troubleshooting Guides
Issue 1: No or Low Expression of this compound Protein
If you are observing little to no expression of your target protein, consider the following troubleshooting strategies.
Table 1: Troubleshooting No or Low Protein Expression
| Potential Cause | Recommended Solution | Experimental Protocol |
| Codon Bias | Optimize the codon usage of your this compound gene for the chosen expression system (e.g., E. coli, insect cells, mammalian cells). | Codon Optimization Protocol: 1. Obtain the DNA sequence of your this compound gene.2. Use a codon optimization software tool (many are available online from gene synthesis companies).3. Select the target expression host.4. The software will replace rare codons with those more frequently used by the host, without altering the amino acid sequence.5. Synthesize the optimized gene and clone it into your expression vector. |
| Protein Toxicity | - Use a tightly regulated promoter to minimize basal expression before induction.- Lower the inducer concentration to reduce the expression level.- Switch to a host strain engineered for expressing toxic proteins. | Inducer Titration Protocol: 1. Grow a starter culture of your expression host containing the this compound expression vector.2. Inoculate several larger cultures and grow to the optimal density for induction.3. Induce each culture with a different concentration of the inducer (e.g., a range of IPTG concentrations).4. Grow for a set time, then harvest the cells and analyze protein expression by SDS-PAGE and Western blot. |
| Inefficient Transcription/Translation | - Ensure the promoter in your expression vector is strong and appropriate for your host system.- Verify the integrity of your expression vector by sequencing. | Vector Integrity Check: 1. Isolate the plasmid DNA from your expression strain.2. Perform diagnostic restriction digests and compare the fragment sizes to the expected pattern.3. Sequence the promoter region, your gene insert, and the terminator region to confirm everything is correct. |
Issue 2: this compound Protein is Insoluble (Inclusion Bodies)
If your protein is expressed but found in the insoluble fraction, the following strategies can help improve solubility.
Table 2: Strategies to Improve Protein Solubility
| Strategy | Rationale | Experimental Protocol |
| Lower Expression Temperature | Slows down protein synthesis, allowing more time for proper folding and reducing hydrophobic interactions that lead to aggregation. | Temperature Optimization Protocol: 1. Grow your culture at 37°C to the desired optical density.2. Before induction, lower the temperature of the incubator shaker to 18°C, 25°C, or 30°C.3. Allow the culture to cool for 20-30 minutes.4. Add the inducer and express the protein for a longer period (e.g., 16-24 hours).5. Harvest cells and analyze the soluble vs. insoluble fractions. |
| Use a Solubility-Enhancing Fusion Tag | Fusing the target protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility. | Fusion Tag Cloning: 1. Choose an expression vector that contains an N-terminal or C-terminal solubility tag (e.g., pMAL, pGEX).2. Clone your this compound gene in-frame with the tag.3. Include a protease cleavage site (e.g., TEV, thrombin) between the tag and your protein to allow for tag removal after purification. |
| Co-express Molecular Chaperones | Chaperones assist in the proper folding of proteins and can prevent aggregation. | Chaperone Co-expression: 1. Use a host strain that is engineered to overexpress chaperones (e.g., GroEL/GroES).2. Alternatively, use a compatible plasmid system to co-transform your host with the this compound expression plasmid and a second plasmid encoding the chaperones. |
| In Vitro Refolding from Inclusion Bodies | If solubility in vivo cannot be achieved, the protein can be purified from inclusion bodies under denaturing conditions and then refolded. | Basic Refolding Protocol: 1. Isolate and wash the inclusion bodies.2. Solubilize the inclusion bodies in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).3. Remove the denaturant gradually to allow the protein to refold. This is often done by dialysis against a series of buffers with decreasing denaturant concentration or by rapid dilution into a large volume of refolding buffer. |
Decision Logic for Improving Protein Solubility
Caption: Decision tree for improving recombinant protein solubility.
Issue 3: this compound Protein Degradation
To minimize proteolytic degradation of your target protein, consider the following approaches.
Table 3: Minimizing Protein Degradation
| Strategy | Rationale | Experimental Protocol |
| Use Protease-Deficient Host Strains | Strains like E. coli BL21(DE3) are deficient in key proteases (Lon and OmpT), reducing the degradation of some recombinant proteins. | Strain Selection: 1. Transform your this compound expression vector into a protease-deficient strain.2. Perform a small-scale expression trial and compare the integrity of the expressed protein to that from your original strain using SDS-PAGE and Western blot. |
| Add Protease Inhibitors | A cocktail of protease inhibitors should be added to the lysis buffer to inactivate proteases released during cell disruption. | Lysis Buffer with Inhibitors: 1. Prepare your cell lysis buffer.2. Immediately before use, add a commercially available protease inhibitor cocktail or a custom mix (e.g., PMSF, EDTA, leupeptin, pepstatin).3. Keep the cell lysate on ice at all times to reduce protease activity. |
| Optimize Expression and Harvest Time | Very long induction times can sometimes lead to increased proteolysis as the host cell's health declines. | Time Course Experiment: 1. Induce a large culture.2. At various time points post-induction (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot of the culture.3. Analyze the samples to determine the optimal time point where the yield of full-length protein is maximal before significant degradation occurs. |
| Purify Rapidly and at Low Temperature | Minimize the time the protein spends in the crude lysate and perform all purification steps at 4°C. | Cold Purification Workflow: 1. Pre-chill all buffers and equipment (centrifuge, chromatography columns, etc.).2. Perform cell lysis, clarification, and chromatography steps in a cold room or on ice.3. Proceed through the purification workflow as efficiently as possible. |
Signaling Pathway of Proteolytic Degradation
Caption: Interventions to block proteolytic degradation pathways.
References
- 1. gencefebio.com [gencefebio.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of novel therapeutic agents in cell lines. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a therapeutic agent, such as a small molecule inhibitor or a gene-editing tool, with cellular components other than its intended target.[1][2][3] These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity. For instance, a kinase inhibitor might bind to and inhibit kinases other than its primary target, leading to the modulation of unintended signaling pathways.[4][5] Similarly, CRISPR-based gene editing can sometimes lead to cleavage and modification of genomic sites that are similar to the intended target sequence.
Q2: How can I predict potential off-target effects of my compound or CRISPR guide RNA (gRNA) in silico?
A2: Several computational tools are available to predict potential off-target effects. For small molecules, computational modeling can be used to screen for binding to a panel of proteins. For CRISPR experiments, various online tools can predict potential off-target genomic sites for a given gRNA sequence. These tools are valuable for the initial design phase of your experiments to select for higher specificity.
Q3: What are the primary experimental approaches to identify off-target effects?
A3: The main experimental strategies to identify off-target effects include:
-
Proteomics-based approaches: These methods identify unintended protein interactions or changes in protein abundance. Techniques include chemical proteomics, cellular thermal shift assay (CETSA), and quantitative mass spectrometry.
-
Genomics-based approaches (for CRISPR): Methods like GUIDE-seq and CIRCLE-seq are used to identify off-target cleavage events across the genome.
-
Kinase Profiling: For kinase inhibitors, screening against a large panel of kinases (kinome profiling) can determine the inhibitor's selectivity.
Troubleshooting Guides
Issue 1: My novel kinase inhibitor ("Kin-inhib-X") shows high cytotoxicity at concentrations where the intended target is not fully inhibited.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting/Validation Steps | Expected Outcome |
| Significant Off-Target Effects | 1. Perform Kinome Profiling: Screen "Kin-inhib-X" against a broad panel of kinases to identify unintended targets. 2. Cellular Thermal Shift Assay (CETSA): Confirm binding to predicted off-targets in a cellular context. 3. Western Blot Analysis: Check for inhibition of signaling pathways downstream of identified off-targets. | 1. Identification of one or more off-target kinases that are strongly inhibited at concentrations where the primary target is not. 2. Demonstration of target engagement with off-target kinases in cells. 3. Confirmation that "Kin-inhib-X" modulates signaling pathways unrelated to the primary target. |
| Compound Insolubility/Aggregation | 1. Solubility Test: Determine the solubility of "Kin-inhib-X" in your cell culture medium. 2. Microscopy: Visually inspect treated cells for signs of compound precipitation. | 1. Reveals if the compound is precipitating at the tested concentrations. 2. Precipitates can cause non-specific cytotoxicity. |
Issue 2: CRISPR-mediated knockout of my target gene results in an unexpected phenotype that does not align with its known function.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting/Validation Steps | Expected Outcome |
| Off-Target Gene Editing | 1. In Silico Analysis: Use online tools to predict potential off-target sites for your gRNA. 2. GUIDE-seq or CIRCLE-seq: Experimentally identify genome-wide off-target cleavage sites in your edited cells. 3. Sanger Sequencing: Sequence the top predicted off-target sites to confirm unintended mutations. | 1. Provides a list of potential genomic locations that may have been unintentionally edited. 2. Unbiased identification of actual off-target sites in your experimental system. 3. Confirmation of insertions or deletions at off-target loci. |
| Mosaicism | 1. Single-Cell Cloning: Isolate and expand single-cell clones to obtain a homogenous population of edited cells. 2. Genotyping: Screen individual clones by PCR and sequencing to confirm the desired on-target edit and the absence of off-target edits in selected clones. | 1. Ensures that the observed phenotype is not due to a mixed population of cells with different edits. 2. Identifies clones with the precise desired genotype for further experiments. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of a compound to its on-target and potential off-target proteins in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with your compound at various concentrations and a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 2: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)
Objective: To identify the genome-wide on- and off-target cleavage sites of CRISPR-Cas9 in living cells.
Methodology:
-
Transfection: Co-transfect cells with the Cas9 nuclease, the gRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Isolation: After incubation, harvest the cells and isolate the genomic DNA.
-
Library Preparation: Shear the genomic DNA, and ligate sequencing adapters. Then, use PCR to amplify the DNA fragments that have incorporated the dsODN tag at the sites of DNA breaks.
-
Next-Generation Sequencing (NGS): Sequence the prepared library.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the locations of the dsODN tag integration, which correspond to the cleavage sites.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To determine if a compound affects the phosphorylation status of key proteins in a specific signaling pathway, indicating on- or off-target activity.
Methodology:
-
Cell Treatment: Treat cells with your compound at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of your protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein.
For more detailed troubleshooting on Western blotting, refer to established guides that cover issues like high background, weak or no signal, and non-specific bands.
Visualizations
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prrvrlk Cloning and Expression
This guide provides troubleshooting advice and detailed protocols for the cloning and expression of the hypothetical protein Prrvrlk. The information presented here is intended as a template and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the cloning and expression of this compound.
Cloning
-
Question: Why am I not getting any colonies after transformation?
-
Answer: This could be due to several factors:
-
Inefficient Ligation: Your insert and vector may not have been ligated properly. Verify the activity of your ligase and ensure the correct buffer is used. See the ligation protocol below for optimal ratios.
-
Poor Transformation Efficiency: The competent cells may have low efficiency. Always run a control transformation with a known amount of uncut plasmid to check the efficiency.
-
Incorrect Antibiotic Selection: Ensure you are using the correct antibiotic at the appropriate concentration for your plasmid.
-
Problem with Digestion: One or both of your restriction enzymes may not be cutting efficiently. Perform a diagnostic digest to confirm complete cutting of both the vector and the insert.
-
-
-
Question: All my colonies are white, but sequencing shows no insert. What went wrong?
-
Answer: This often points to vector self-ligation.
-
Vector Re-ligation: The vector was cut by only one enzyme and re-ligated. This can be minimized by dephosphorylating the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) after digestion.
-
Contamination: Your digested vector might be contaminated with uncut plasmid. Ensure your digestion goes to completion by increasing incubation time or enzyme concentration.
-
-
Expression
-
Question: I have successfully cloned this compound, but I see very low or no protein expression. What should I do?
-
Answer: Low or no expression is a common issue. Consider the following troubleshooting steps:
-
Codon Optimization: The codon usage of this compound might not be optimal for your expression host. Consider synthesizing a codon-optimized version of the gene.
-
Expression System: The chosen expression system (e.g., E. coli, mammalian cells) may not be suitable for this compound. If you are using a bacterial system, this compound as a receptor tyrosine kinase may require post-translational modifications that bacteria cannot perform. Switching to a mammalian or insect cell line is recommended.
-
Induction Conditions: The concentration of the inducing agent (e.g., IPTG, doxycycline) and the post-induction temperature and time are critical. Optimize these parameters to improve protein yield.
-
Protein Toxicity: The expressed protein might be toxic to the host cells. Try using a lower induction concentration and reducing the post-induction temperature.
-
-
-
Question: My this compound protein is expressed, but it's insoluble. How can I improve its solubility?
-
Answer: Insoluble protein often ends up in inclusion bodies. To improve solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 18°C) can slow down protein synthesis and promote proper folding.
-
Solubility Tags: Fuse this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).
-
Different Expression Host: Some E. coli strains are specifically engineered to promote disulfide bond formation and proper folding.
-
Lysis Buffer Composition: Include additives in your lysis buffer that can help with solubility, such as non-detergent sulfobetaines (NDSBs) or low concentrations of mild detergents.
-
-
Quantitative Data Summary
The following tables present hypothetical data for typical this compound cloning and expression experiments.
Table 1: Transformation Efficiency Comparison
| Competent Cell Type | Vector | Transformation Protocol | Efficiency (CFU/µg DNA) |
| DH5α | pUC19 (Control) | Heat Shock | 1 x 10⁸ |
| DH5α | pthis compound-Ligation | Heat Shock | 5 x 10⁴ |
| BL21(DE3) | pUC19 (Control) | Heat Shock | 8 x 10⁷ |
| BL21(DE3) | pthis compound-Expression | Heat Shock | 3 x 10⁴ |
Table 2: this compound Expression Yield in Different Systems
| Expression System | Vector | Induction Conditions | Yield (mg/L of culture) | Solubility |
| E. coli BL21(DE3) | pET-28a-Prrvrlk | 0.5 mM IPTG, 37°C, 4 hrs | 5 | Insoluble |
| E. coli BL21(DE3) | pET-28a-Prrvrlk | 0.1 mM IPTG, 18°C, 16 hrs | 2 | Soluble |
| HEK293T Cells | pcDNA3.1-Prrvrlk | Transient Transfection, 48 hrs | 0.5 | Soluble |
| Sf9 Insect Cells | pFastBac-Prrvrlk | Baculovirus, 72 hrs | 3 | Soluble |
Experimental Protocols
Protocol 1: Cloning of this compound into a Mammalian Expression Vector
-
PCR Amplification:
-
Amplify the this compound coding sequence using high-fidelity DNA polymerase.
-
Design primers with appropriate restriction sites (e.g., EcoRI and XhoI) that are compatible with your target vector (e.g., pcDNA3.1).
-
Include a Kozak sequence in the forward primer for optimal translation initiation in mammalian cells.
-
-
Purification of PCR Product:
-
Run the PCR reaction on an agarose gel.
-
Excise the band corresponding to the correct size of the this compound gene.
-
Purify the DNA using a gel extraction kit.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pcDNA3.1 vector with EcoRI and XhoI.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested products. Dephosphorylate the digested vector to prevent self-ligation.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert. Use a molar ratio of 1:3 (vector:insert).
-
Incubate with T4 DNA ligase at 16°C overnight or at room temperature for 1 hour.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Incubate at 37°C overnight.
-
-
Screening and Sequencing:
-
Pick several colonies and grow overnight cultures.
-
Perform a miniprep to isolate the plasmid DNA.
-
Confirm the presence and orientation of the insert by restriction digest and Sanger sequencing.
-
Protocol 2: Expression of this compound in HEK293T Cells
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
-
Transfection:
-
For each well, dilute 2.5 µg of the pcDNA3.1-Prrvrlk plasmid into a transfection reagent-compatible medium.
-
Add the transfection reagent (e.g., Lipofectamine 3000) and incubate to form DNA-lipid complexes as per the manufacturer's protocol.
-
Add the complexes to the cells and incubate at 37°C in a CO₂ incubator.
-
-
Protein Harvest:
-
Harvest the cells 48-72 hours post-transfection.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Expression Analysis:
-
Analyze the protein expression by Western blot using an antibody specific to this compound or to a tag on the expressed protein (e.g., His-tag, Myc-tag).
-
Visualizations
Caption: A general workflow for cloning the this compound gene.
Caption: A hypothetical signaling pathway for the this compound receptor.
Caption: A decision tree for troubleshooting low this compound expression.
How to improve Prrvrlk stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with the investigational compound Prrvrlk in solution.
Troubleshooting Guides
Issue 1: this compound Precipitates from Aqueous Solution After Dilution from a DMSO Stock
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules like this compound.[1] This indicates that the compound has exceeded its solubility limit in the final solution.
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound does not exceed its known aqueous solubility limit. If the solubility is unknown, it is recommended to determine it experimentally.
-
Adjust Co-Solvent (DMSO) Percentage: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., 0.5% to 1%) may be required to maintain solubility.[1] Always run a parallel vehicle control experiment to ensure the DMSO concentration itself does not impact the experimental results.[1]
-
Modify Buffer Composition: The solubility of compounds can be highly dependent on pH.[2][3] Systematically evaluate a range of pH values for your buffer to identify the optimal condition for this compound solubility.
-
Incorporate Solubilizing Excipients: Consider the use of formulation strategies such as surfactants, polymers (e.g., HPMC), or cyclodextrins, which can enhance the solubility of poorly soluble drugs.
-
Prepare Fresh Solutions: Do not use solutions that have already precipitated. Before preparing a new stock, centrifuge the vial to pellet any undissolved powder.
Issue 2: Loss of this compound Activity or Potency Over Time in Solution
A gradual loss of activity suggests that this compound is degrading in your experimental medium. The primary degradation pathways for small molecules in aqueous solutions are hydrolysis and oxidation.
Troubleshooting Steps:
-
Control Temperature: Higher temperatures accelerate the rate of chemical degradation. Prepare solutions fresh and, if the experimental design allows, perform experiments at lower temperatures (e.g., on ice). Store stock solutions at or below -20°C.
-
Optimize pH: Both acidic and basic conditions can catalyze hydrolysis. Conduct a pH stability study to determine the pH range where this compound exhibits maximum stability (see Table 1 ). Using buffers can help maintain a stable pH.
-
Protect from Light: Exposure to UV or visible light can cause photodegradation. Store this compound solutions in amber vials or containers wrapped in foil to minimize light exposure.
-
De-gas Buffers and Use Antioxidants: If oxidation is suspected, de-gas aqueous buffers by sparging with an inert gas like nitrogen or argon before use. The addition of antioxidants may also be a viable strategy.
-
Assess Purity: Use an appropriate analytical method, such as HPLC, to quantify the amount of intact this compound and identify any degradation products over time.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions? A1: It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them in tightly sealed vials at -20°C or -80°C, protected from light.
Q2: What is the primary cause of this compound degradation? A2: The most common degradation pathways for molecules with functional groups susceptible to reaction with water are hydrolysis and oxidation. Factors like temperature, pH, and light exposure can significantly accelerate these processes.
Q3: Can I use a this compound solution that has changed color? A3: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use such solutions, as the presence of degradation products could lead to unreliable experimental results and potential off-target effects. Prepare a fresh solution from a solid stock.
Q4: What analytical method is best for assessing this compound stability? A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing. A stability-indicating HPLC method can separate and quantify the intact parent compound from its degradation products, providing a clear picture of the compound's stability over time.
Data Presentation
Table 1: Effect of pH and Temperature on this compound Stability
This table summarizes the percentage of intact this compound remaining after a 24-hour incubation in various aqueous buffers. Data was generated using a stability-indicating HPLC method.
| Buffer pH | Temperature | % this compound Remaining (24 hours) |
| 5.0 | 4°C | 98.2% |
| 5.0 | 25°C (RT) | 85.1% |
| 5.0 | 37°C | 72.5% |
| 7.4 | 4°C | 99.1% |
| 7.4 | 25°C (RT) | 92.4% |
| 7.4 | 37°C | 88.6% |
| 8.5 | 4°C | 96.5% |
| 8.5 | 25°C (RT) | 79.3% |
| 8.5 | 37°C | 65.8% |
As indicated by the data, this compound exhibits the greatest stability at neutral pH (7.4) and lower temperatures.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general method for assessing the chemical stability of this compound in solution.
1. Objective: To quantify the concentration of intact this compound over time and separate it from potential degradation products.
2. Materials:
-
This compound solid compound
-
HPLC-grade DMSO, acetonitrile, and water
-
Trifluoroacetic acid (TFA)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Method:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer. This is your T=0 sample.
-
Immediately inject a portion of the T=0 sample onto the HPLC system for analysis.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample. New peaks appearing at later time points may correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: this compound as a hypothetical inhibitor of the Akt signaling pathway.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Prrvrlk Antibody
Welcome to the technical support center for troubleshooting issues related to the non-specific binding of the Prrvrlk antibody. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoassays?
A1: Non-specific binding refers to the attachment of an antibody, in this case, the this compound antibody, to unintended targets (proteins or other molecules) within your sample or to the assay surface itself.[1][2] This phenomenon can lead to high background signals, false-positive results, and an overall reduction in the sensitivity and specificity of your experiment.[1]
Q2: What are the common causes of non-specific binding of the this compound antibody?
A2: Several factors can contribute to the non-specific binding of antibodies:
-
Hydrophobic and Ionic Interactions: Antibodies can adhere to surfaces and other proteins through non-specific hydrophobic or electrostatic forces.
-
Inadequate Blocking: Failure to sufficiently block the unoccupied sites on the experimental surface (e.g., a western blot membrane or a multi-well plate) can leave them exposed for the this compound antibody to bind non-specifically.
-
High Antibody Concentration: Using an excessively high concentration of the primary (this compound) or secondary antibody increases the probability of low-affinity, non-specific interactions.
-
Cross-Reactivity: The this compound antibody or the secondary antibody may recognize similar epitopes on other proteins present in the sample.
-
Endogenous Factors: The presence of certain molecules within your sample, such as endogenous biotin or enzymes like peroxidases and phosphatases, can interfere with the detection system and cause non-specific signals.
-
Issues with Sample Preparation: Over-fixation of tissues or incomplete deparaffinization can expose reactive sites that contribute to background staining.
Troubleshooting Guides
Issue 1: High Background Staining in Immunohistochemistry (IHC)
If you are observing high background staining in your IHC experiments with the this compound antibody, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., normal serum or BSA) and/or extend the incubation time. Using a blocking serum from the same species as the secondary antibody is often recommended. |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of the this compound antibody that provides a strong specific signal with minimal background. |
| Secondary Antibody Cross-Reactivity | Run a control experiment where the primary antibody is omitted to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody. |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide treatment. For alkaline phosphatase-based detection, use an inhibitor like levamisole. |
| Hydrophobic and Ionic Interactions | Add a non-ionic detergent like Tween 20 to your wash buffers. Increasing the salt concentration (e.g., NaCl) in the antibody diluent can also help reduce ionic interactions. |
| Over-fixation of Tissue | Reduce the fixation time of your tissue samples. |
Issue 2: Multiple Non-Specific Bands in Western Blotting
The appearance of unexpected bands in a Western blot can obscure the correct band for this compound. Here are some solutions to address this issue.
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the this compound antibody. Incubating the primary antibody at 4°C may also help reduce non-specific binding. |
| Ineffective Blocking | Optimize your blocking buffer. Options include non-fat dry milk, bovine serum albumin (BSA), or specialized commercial blocking buffers. Increase the blocking time and/or temperature. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to the wash buffer is also beneficial. |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to check for non-specific bands. If bands appear, consider using a different secondary antibody or further optimizing the blocking and washing steps. |
| Too Much Protein Loaded | Reduce the total amount of protein loaded onto the gel to minimize the chances of the antibody binding to lower abundance, non-target proteins. |
Experimental Protocols
Protocol 1: Optimizing Primary Antibody Concentration (Titration)
To determine the optimal dilution for your this compound antibody, a titration experiment is crucial.
-
Prepare a series of dilutions of the this compound antibody in your chosen antibody diluent (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Apply each dilution to a separate sample (e.g., a strip of a western blot membrane or a tissue section).
-
Include a negative control where no primary antibody is added to assess the background from the secondary antibody.
-
Incubate with a constant, recommended concentration of the secondary antibody.
-
Develop the signal using your standard detection method.
-
Analyze the results to identify the dilution that provides the strongest specific signal with the lowest background.
Protocol 2: Enhancing Blocking and Washing Steps
-
Blocking:
-
After transferring your proteins to a membrane (for Western blot) or preparing your tissue sections (for IHC), incubate with a blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Common blocking agents include 5% non-fat dry milk or 3-5% BSA in a buffer like TBS-T or PBS-T. For some antibodies, specialized commercial blocking buffers may perform better.
-
-
Washing:
-
After incubation with the primary and secondary antibodies, perform a series of washes.
-
A typical wash protocol involves 3 to 5 washes of 5-10 minutes each with a wash buffer (e.g., TBS-T or PBS-T).
-
Ensure the volume of the wash buffer is sufficient to fully submerge the membrane or tissue section.
-
Visualizations
Logical Relationship: Causes of Non-Specific Binding
Caption: Major contributors to non-specific antibody binding and its consequences.
Experimental Workflow: Troubleshooting Non-Specific Binding
Caption: A systematic workflow for troubleshooting high background signals.
Signaling Pathway: Potential this compound (as a PRK family member) Signaling
This compound may belong to the Protein Kinase C-related kinase (PRK) family, which are effectors of Rho family small G proteins and are involved in diverse cellular processes.
Caption: Potential signaling pathways involving this compound as a member of the PRK family.
References
Technical Support Center: PKI-X Toxicity in Primary Cell Culture
Disclaimer: The following information is provided for a hypothetical protein kinase inhibitor, "PKI-X," as the term "Prrvrlk" did not yield specific results. This guide is intended for research purposes only. PKI-X is an investigational compound, and its toxicological properties have not been fully elucidated. The information provided here is based on general principles of kinase inhibitor use in primary cell cultures and should be adapted to your specific experimental context. Always perform a thorough literature search and conduct appropriate validation experiments for your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is PKI-X and what is its mechanism of action?
A1: PKI-X is a small molecule inhibitor of the (pro)renin receptor (PRR), a component of the renin-angiotensin system (RAS). The PRR is a transmembrane protein that, when activated by renin or prorenin, triggers intracellular signaling cascades. These pathways are known to be involved in cell proliferation, fibrosis, and inflammation. By inhibiting the PRR, PKI-X is designed to block these downstream signaling events.
Q2: Why am I observing toxicity in my primary cell cultures with PKI-X?
A2: Toxicity in primary cell cultures when using kinase inhibitors like PKI-X can arise from several factors:
-
High Concentration: The concentration of the inhibitor may be too high for the specific primary cell type you are using, leading to generalized cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve PKI-X (commonly DMSO) can be toxic to primary cells, especially at higher concentrations.
-
On-Target Toxicity: In some cases, the intended biological effect of inhibiting the PRR might lead to cellular stress or death, depending on the context and cell type.
-
Off-Target Effects: The inhibitor may be acting on other kinases or cellular targets besides the PRR, leading to unintended and toxic consequences for the cells.
-
Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Suboptimal culture conditions can exacerbate the toxic effects of any treatment.[1]
Q3: What are the initial steps to mitigate PKI-X toxicity?
A3: Start by performing a dose-response curve to determine the optimal, non-toxic concentration of PKI-X for your specific primary cell type. Always include a vehicle-only control to assess the toxicity of the solvent. Ensure your primary cells are healthy and in a logarithmic growth phase before initiating treatment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death at all tested concentrations of PKI-X. | The concentration range is too high. | Perform a wider dose-response experiment, starting from a much lower concentration (e.g., in the low nanomolar range). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. | |
| The primary cells are particularly sensitive to the inhibition of the target pathway. | This may be an expected on-target effect. Consider using a different, less sensitive primary cell type if appropriate for your research question. | |
| Inconsistent results or high variability between experiments. | Variability in primary cell isolates. | Primary cells from different donors or passages can behave differently. Use cells from the same passage number for all experiments within a replicate and, if possible, from the same donor. |
| PKI-X instability in culture medium. | Prepare fresh dilutions of PKI-X for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Adherent cells are detaching from the culture vessel after treatment. | Over-trypsinization during passaging, weakening the cells before treatment. | Use a lower concentration of trypsin or a shorter incubation time during cell passaging.[2] |
| Lack of necessary attachment factors in serum-free media. | If using serum-free medium, ensure it contains the necessary attachment factors for your cell type.[2] | |
| PKI-X is inducing apoptosis or anoikis (a form of programmed cell death due to loss of adhesion). | This could be an on-target or off-target effect. Perform assays to detect apoptosis (e.g., caspase-3 activity) to confirm. |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for PKI-X across different primary cell types. Note: This is example data and should be experimentally determined for your specific conditions.
| Primary Cell Type | PKI-X IC50 (µM) | PKI-X CC50 (µM) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 | 10 | Sensitive to on-target effects. |
| Human Renal Proximal Tubule Cells (HRPTCs) | 1.2 | 25 | Moderate sensitivity. |
| Primary Human Astrocytes | 5.0 | >50 | Relatively resistant. |
IC50: Half-maximal inhibitory concentration (potency). CC50: Half-maximal cytotoxic concentration (toxicity).
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of PKI-X using an MTT Assay
This protocol outlines a method to determine the cytotoxic concentration 50 (CC50) of PKI-X in a primary cell line of interest.
Materials:
-
Primary cells of interest
-
Complete growth medium
-
PKI-X stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PKI-X Dilution: Prepare a serial dilution of PKI-X in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest PKI-X concentration.
-
Treatment: Remove the old medium from the cells and add the different concentrations of PKI-X and the vehicle control. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Signaling Pathways and Experimental Workflows
PKI-X Mechanism of Action
Caption: Proposed signaling pathway for PKI-X action.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing PKI-X toxicity.
References
Technical Support Center: Prrvrlk Plasmid Transfection
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transfection of the Prrvrlk plasmid. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving high transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to poor transfection efficiency with the this compound plasmid?
Several factors can contribute to low transfection efficiency. These include suboptimal plasmid quality, poor cell health, an incorrect ratio of transfection reagent to DNA, and the inherent characteristics of the cell line being used.[1][2][3] For optimal results, it is crucial to address each of these variables.
Q2: How does the quality of the this compound plasmid DNA affect transfection outcomes?
The quality of the plasmid DNA is a critical determinant of transfection success.[4][5] High-purity, endotoxin-free DNA is essential, as contaminants can be toxic to cells and inhibit the transfection process. Key quality metrics to verify before starting an experiment are summarized in the table below. The supercoiled form of the plasmid is generally most efficient for transient transfection.
Q3: What is the optimal cell confluency for transfecting the this compound plasmid?
For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended. Cells should be in the logarithmic phase of growth, as actively dividing cells tend to take up foreign DNA more readily than quiescent or overly confluent cells. Transfecting at too low a density can lead to poor growth, while overconfluency can result in contact inhibition, both of which negatively impact efficiency.
Q4: My cells show high mortality after transfection with the this compound plasmid. What could be the cause?
High cell death, or cytotoxicity, is often caused by the transfection reagent itself, excessive amounts of plasmid DNA, or poor quality of the DNA (e.g., endotoxin contamination). The incubation time of the transfection complexes with the cells is also a critical factor; prolonged exposure can be toxic. It is also important to ensure that antibiotics are not present in the medium during transfection, as this can increase cell death.
Q5: Why are my this compound plasmid transfection results inconsistent between experiments?
Reproducibility issues often stem from variability in experimental conditions. Key factors to standardize include cell passage number, cell confluency at the time of transfection, the quality of different plasmid DNA preparations, and the precise timing of incubation steps. Using cells at a consistent and low passage number is recommended, as transfection performance can decline with excessive passaging.
Troubleshooting & Optimization
Problem 1: Low or No Transfection Efficiency
If you are experiencing low expression of the gene of interest from the this compound plasmid, consult the following table for potential causes and solutions.
| Potential Cause | Suggested Solution | Citations |
| Poor Plasmid DNA Quality | Verify plasmid purity with an A260/A280 ratio of 1.7–1.9. Check for degradation or high percentage of nicked DNA via agarose gel electrophoresis. Use an endotoxin-free purification kit. | |
| Suboptimal Reagent-to-DNA Ratio | Optimize the ratio by performing a titration experiment. Test a range of DNA concentrations against different volumes of transfection reagent (e.g., 1:0.5 to 1:5). | |
| Incorrect Cell Density | Ensure cells are actively dividing and are at an optimal confluency (typically 70-90%) at the time of transfection. | |
| Presence of Inhibitors | Prepare DNA-reagent complexes in a serum-free and antibiotic-free medium to prevent interference. | |
| Incompatible Promoter | Verify that the promoter driving the this compound gene is active in your target cell line. | |
| Improper Reagent Storage | Store transfection reagents at the recommended temperature (typically 4°C) and avoid freezing cationic lipid reagents. |
Problem 2: High Cell Toxicity and Death
If you observe significant cell death following transfection, consider the troubleshooting steps outlined below.
| Potential Cause | Suggested Solution | Citations |
| Reagent Toxicity | Reduce the amount of transfection reagent used. Optimize the reagent-to-DNA ratio to find a balance between efficiency and viability. Consider changing the medium 4-6 hours post-transfection. | |
| High DNA Concentration/Poor Quality | Lower the amount of this compound plasmid DNA used. Ensure the plasmid preparation is free of endotoxins, which are a common cause of cytotoxicity. | |
| Suboptimal Cell Health | Use healthy, low-passage cells for transfection. Ensure cells are >90% viable before starting the experiment. | |
| Prolonged Exposure | Optimize the incubation time of the transfection complexes with the cells. For sensitive cell lines, a shorter duration may be necessary. | |
| Presence of Antibiotics | Do not use antibiotics in the growth medium during transfection, as they can increase cell permeability and toxicity. |
Experimental Protocols
Protocol 1: Plasmid DNA Quality Control
This protocol outlines the essential steps to verify the quality of your this compound plasmid DNA preparation.
-
Spectrophotometric Analysis (Purity and Concentration):
-
Measure the absorbance of your plasmid DNA sample at 260 nm and 280 nm using a spectrophotometer.
-
Calculate the DNA concentration.
-
Calculate the A260/A280 ratio to assess purity. A ratio of ~1.8 is considered pure for DNA. Ratios lower than this may indicate protein contamination.
-
-
Agarose Gel Electrophoresis (Integrity Check):
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium bromide).
-
Mix a small amount of your this compound plasmid DNA (e.g., 100-200 ng) with DNA loading dye.
-
Load the sample into a well of the agarose gel alongside a DNA ladder.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. A high-quality preparation should show a prominent band corresponding to supercoiled plasmid. The presence of significant smearing or multiple bands may indicate degradation or other forms of DNA.
-
Protocol 2: Optimizing Transfection Conditions (Lipid-Based Reagent)
This protocol provides a general workflow for optimizing the ratio of a lipid-based transfection reagent to this compound plasmid DNA in a 24-well plate format.
-
Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare DNA Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of high-quality this compound plasmid DNA into 50 µL of a serum-free medium (e.g., Opti-MEM™). Mix gently.
-
Prepare Reagent Solutions: In separate tubes, dilute varying amounts of the transfection reagent (e.g., 1.0 µL, 1.5 µL, and 2.0 µL) into 50 µL of serum-free medium each. Mix gently and incubate for 5 minutes.
-
Form Complexes: Combine the diluted DNA solution with each of the diluted reagent solutions. Mix gently and incubate at room temperature for 20 minutes to allow DNA-reagent complexes to form.
-
Add Complexes to Cells: Add the 100 µL of each DNA-reagent complex mixture drop-wise to the appropriate wells containing your cells in complete growth medium. Gently rock the plate to distribute the complexes.
-
Incubate: Return the plate to the incubator (37°C, 5% CO₂).
-
Assay for Expression: Analyze gene expression or protein levels 24-48 hours post-transfection to identify the optimal DNA-to-reagent ratio that provides the highest efficiency with the lowest toxicity.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound plasmid transfection issues.
Caption: A decision tree for troubleshooting transfection experiments.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling cascade initiated by the protein product of the this compound gene, leading to a cellular response.
Caption: A model signaling pathway activated by the this compound protein.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. wearecellix.com [wearecellix.com]
- 3. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 4. thermofisher.com [thermofisher.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Prrvrlk vs [Competitor Compound] efficacy
Following a comprehensive search for the compound "Prrvrlk," no publicly available information, experimental data, or relevant competitor compounds could be identified. The name "this compound" does not correspond to any known therapeutic agent or research compound in accessible scientific literature or databases.
This lack of information prevents the creation of the requested comparison guide, as it is not possible to:
-
Identify a relevant competitor compound for a comparative efficacy analysis.
-
Source quantitative experimental data for performance tables.
-
Detail specific experimental protocols.
-
Illustrate associated signaling pathways.
It is possible that "this compound" may be an internal project code, a novel compound not yet disclosed in public forums, or a typographical error.
To proceed with this request, please provide the correct chemical name, registered trademark name, or a relevant publication that discusses the compound .
A Comparative Guide to PI3K/AKT/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of different classes of inhibitors targeting this pathway, supported by experimental data and detailed methodologies.
Introduction to PI3K/AKT/mTOR Inhibition Strategies
Inhibitors of the PI3K/AKT/mTOR pathway can be broadly categorized based on their target specificity. The main classes include:
-
Pan-PI3K inhibitors: These compounds target all four class I PI3K isoforms (α, β, γ, δ).
-
Isoform-specific PI3K inhibitors: These agents are designed to selectively inhibit one or two specific PI3K isoforms, potentially offering a better therapeutic window and reduced off-target effects.
-
Dual PI3K/mTOR inhibitors: These molecules concurrently inhibit both PI3K and mTOR kinases, aiming for a more comprehensive blockade of the pathway and to overcome potential resistance mechanisms.
This guide will compare representative inhibitors from each of these classes, focusing on their biochemical potency and cellular activity.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the regulation of cell growth and proliferation.
Comparative Performance of Pathway Inhibitors
The performance of various PI3K/AKT/mTOR pathway inhibitors is typically assessed through biochemical assays to determine their potency against specific kinases and cell-based assays to evaluate their effects on cell proliferation and downstream signaling.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for representative inhibitors against different PI3K isoforms and mTOR. Lower values indicate higher potency.
Table 1: IC50 Values of Pan-PI3K Inhibitors (in nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) |
|---|---|---|---|---|
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 36 | 3 | 18 |
Data sourced from multiple studies.[1][2]
Table 2: IC50 Values of Isoform-Specific PI3K Inhibitors (in nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) |
|---|---|---|---|---|
| Alpelisib (BYL719) | ~5 | ~1200 | ~290 | ~250 |
| Idelalisib (CAL-101) | 820 - 8600 | 565 - 4000 | 2.5 - 19 | 89 - 2100 |
Data sourced from multiple studies, showing some variability.[3][4]
Table 3: IC50 Values of Dual PI3K/mTOR Inhibitors (in nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | mTOR |
|---|---|---|---|---|---|
| BEZ235 (Dactolisib) | 4 | 75 | 7 | 5 | 21 |
| GDC-0980 (Apitolisib) | 5 | 27 | 7 | 14 | 17 |
Data sourced from multiple studies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the performance of PI3K/AKT/mTOR pathway inhibitors.
General Experimental Workflow
The evaluation of a novel pathway inhibitor typically follows a standardized workflow, starting from biochemical assays to cellular assays, and potentially leading to in vivo studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the appropriate kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Reconstitute the recombinant human PI3K enzyme and the lipid substrate (e.g., PIP2) in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme and lipid substrate mixture to each well.
-
Incubate the plate at room temperature for 15-60 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a CO2 incubator at 37°C.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Western Blotting for Pathway Modulation
This technique is used to assess the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as p-AKT (Ser473) and p-S6K.
-
Cell Treatment and Lysis:
-
Seed and grow cancer cells in 6-well plates.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein and loading control indicates the extent of pathway inhibition.
-
Conclusion
The choice of an inhibitor for the PI3K/AKT/mTOR pathway depends on the specific research or therapeutic context. Pan-PI3K inhibitors offer broad inhibition but may have a narrower therapeutic window due to off-target effects. Isoform-specific inhibitors provide a more targeted approach, potentially reducing toxicity while maintaining efficacy in tumors driven by a specific PI3K isoform. Dual PI3K/mTOR inhibitors aim to provide a more complete pathway blockade, which may be beneficial in overcoming resistance. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these different classes of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
Part 1: Comparison Guide for PVRIG Antibodies
Based on the initial search, "Prrvrlk" does not appear to be a recognized gene or protein. It is highly probable that this is a typographical error. The search results did, however, provide substantial information on two plausible intended targets: PVRIG (Poliovirus receptor-related immunoglobulin domain-containing protein) and the PRK (Protein Kinase C-Related Kinase) family of proteins.
Therefore, this response provides two distinct comparison guides to address the potential queries.
Poliovirus receptor-related immunoglobulin domain-containing protein (PVRIG) is an immune checkpoint protein expressed on T cells and Natural Killer (NK) cells. It interacts with its ligand, PVRL2 (CD112), which is found on antigen-presenting cells and tumor cells. This interaction inhibits T-cell and NK cell activation. Antibodies targeting PVRIG are being investigated for their potential in cancer immunotherapy.
Data Presentation: Comparison of PVRIG Antibody Performance
| Antibody Target | Alternative Targets/Ligands | Quantitative Data (Affinity) | Cross-Reactivity | Applications |
| Human PVRIG | PVRL2 (ligand) | Kd = 0.53 nM (for IBI352g4a)[1] | Cynomolgus monkey PVRIG | Flow Cytometry, Functional ELISA (blocking PVRIG/PVRL2 interaction), Cancer Immunotherapy Research[1][2] |
| Mouse PVRIG | Mouse PVRL2 | Data not available in search results | Data not available in search results | Preclinical tumor models |
Experimental Protocols
1. Western Blotting for PVRIG Expression:
-
Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-PVRIG antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
2. Flow Cytometry for Cell Surface PVRIG Detection:
-
Cell Preparation: Harvest and wash cells (e.g., transfected HEK293 cells or primary lymphocytes) with PBS.
-
Staining: Resuspend 1 x 106 cells in FACS buffer and stain with a fluorochrome-conjugated anti-PVRIG antibody (e.g., 0.25 µg per 106 cells) for 30 minutes on ice in the dark.
-
Washing: Wash cells twice with FACS buffer.
-
Analysis: Analyze the stained cells using a flow cytometer.
3. Functional ELISA for Blocking PVRIG/PVRL2 Interaction:
-
Coating: Coat a 96-well plate with recombinant human PVRIG Fc chimera (e.g., 1 µg/mL) overnight at 4°C.
-
Blocking: Wash and block the plate with an appropriate blocking buffer.
-
Antibody Addition: Add serial dilutions of the anti-PVRIG antibody to the wells and incubate.
-
Ligand Addition: Add a constant concentration of biotinylated recombinant human PVRL2 and incubate.
-
Detection: Wash the plate and add streptavidin-HRP, followed by a substrate solution. Measure the absorbance to determine the degree of blocking.
Mandatory Visualization
Caption: PVRIG signaling pathway and antibody-mediated blockade.
Caption: Workflow for a functional ELISA to test PVRIG antibody blocking activity.
Part 2: Comparison Guide for PRK Antibodies
The Protein Kinase C-Related Kinases (PRKs) are a family of serine/threonine kinases that are effectors of Rho family GTPases. The family includes PRK1, PRK2, and PRK3. Antibodies targeting these kinases can sometimes exhibit cross-reactivity with other members of the PRK family or the broader PKC family.
Data Presentation: Comparison of PRK Antibody Performance
| Antibody Target | Alternative Targets | Cross-Reactivity Information | Applications | | :--- | :--- | :--- | :--- | :--- | | PRK1 | PRK2, PKC zeta, PKC lambda | Phospho-PRK1 (Thr774) antibodies may cross-react with Phospho-PRK2 (Thr816) and phosphorylated PKC zeta and lambda. | Western Blot | | PRK2 | PRK1 | Some PRK2 antibodies are specific and do not cross-react with PRK1. | Western Blot | | PLK3 (PRK) | Other Polo-like kinases | The alias "PRK" can also refer to Polo-like kinase 3 (PLK3), requiring careful target validation. | ELISA, Western Blot |
Experimental Protocols
1. Western Blotting for PRK Isoform Specificity:
-
Cell Lysate Preparation: Prepare lysates from cell lines known to express different PRK isoforms (e.g., HEK293, HeLa).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate separate membranes with anti-PRK1 and anti-PRK2 antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash membranes and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands to assess specificity. For phospho-specific antibodies, use lysates from cells stimulated to induce phosphorylation.
2. Immunoprecipitation to Test Antibody Specificity:
-
Cell Lysate Preparation: Prepare whole-cell lysates from a cell line expressing the target PRK isoform.
-
Antibody-Bead Conjugation: Incubate the specific PRK antibody with Protein A/G agarose beads.
-
Immunoprecipitation: Add the antibody-bead conjugate to the cell lysate and incubate overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis by Western Blot: Analyze the eluate by Western blotting using an antibody against the same PRK isoform to confirm successful immunoprecipitation. To test for cross-reactivity, probe parallel blots with antibodies against other PRK or PKC isoforms.
Mandatory Visualization
Caption: Cross-reactivity of a Phospho-PRK1 antibody.
Caption: Workflow for immunoprecipitation to validate antibody specificity.
References
Comparative Analysis of Prrvrlk Kinase Activity Across Prominent Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Prrvrlk (Proliferation-related receptor variant-like kinase) activity in three widely studied cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). This document summarizes quantitative data, details experimental methodologies, and visualizes the key signaling pathway and workflow.
This compound is a novel receptor tyrosine kinase implicated in oncogenic signaling. Its activation is initiated by the binding of a putative ligand, Growth Factor-Y (GF-Y), leading to receptor dimerization and autophosphorylation. This event triggers a downstream cascade involving the MAPK/ERK pathway, ultimately promoting cell proliferation and survival. Understanding the differential activity of this compound in various cancer cell types is crucial for identifying potential therapeutic targets and developing novel anti-cancer agents.
Quantitative Comparison of this compound Activity
The enzymatic activity of this compound was quantified in cell lysates from HeLa, A549, and MCF-7 cell lines following stimulation with its cognate ligand, GF-Y. The results, presented as the mean kinase activity ± standard deviation from three independent experiments, are summarized below.
| Cell Line | Basal this compound Activity (U/mg) | GF-Y Stimulated this compound Activity (U/mg) | Fold Increase |
| HeLa | 15.2 ± 2.1 | 158.4 ± 12.5 | 10.4 |
| A549 | 28.6 ± 3.5 | 112.3 ± 9.8 | 3.9 |
| MCF-7 | 8.1 ± 1.5 | 95.7 ± 8.2 | 11.8 |
These data indicate that while A549 cells exhibit the highest basal this compound activity, HeLa and MCF-7 cells show a more robust response to GF-Y stimulation.
This compound Signaling Pathway
The binding of Growth Factor-Y (GF-Y) to the extracellular domain of this compound induces receptor dimerization and subsequent autophosphorylation on key tyrosine residues. This activation creates docking sites for the adaptor protein SHC1, which in turn recruits the GRB2-SOS1 complex. This sequence of events facilitates the exchange of GDP for GTP on the small GTPase RAS, leading to its activation. Activated RAS then initiates a downstream phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus, where it activates transcription factors such as ELK1, promoting the expression of genes involved in cell cycle progression and proliferation.
Caption: The this compound signaling cascade, from ligand binding to gene transcription.
Experimental Protocols
1. Cell Culture and Stimulation: HeLa, A549, and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For stimulation experiments, cells were serum-starved for 16 hours and subsequently treated with 100 ng/mL of recombinant human Growth Factor-Y (GF-Y) for 15 minutes.
2. Cell Lysis and Protein Quantification: Following stimulation, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates were centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the total protein extract was collected. Protein concentration was determined using the Bradford protein assay.
3. In Vitro Kinase Assay: this compound kinase activity was measured using an in vitro kinase assay kit. 20 µg of total protein lysate was added to a reaction buffer containing a specific biotinylated peptide substrate for this compound and 100 µM ATP. The reaction was incubated for 60 minutes at 30°C. The reaction was stopped by the addition of EDTA. The amount of phosphorylated substrate was quantified using a colorimetric-based ELISA, with absorbance measured at 450 nm. A standard curve was generated using a known amount of phosphorylated substrate to convert absorbance values to units of kinase activity (U), where one unit is defined as the amount of enzyme that catalyzes the phosphorylation of 1 pmol of substrate per minute.
Experimental Workflow for Measuring this compound Activity
The following diagram outlines the key steps in the experimental procedure for quantifying this compound kinase activity in cell lysates.
Caption: Workflow for the quantification of this compound kinase activity.
A Comparative Analysis of the Kinase Inhibitor Prrvrlk and its Alternatives in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results obtained with the novel kinase inhibitor, Prrvrlk, against other established alternatives in the field. The data presented herein is intended to offer an objective overview of this compound's performance and to ensure the reproducibility of the key experimental findings.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following table summarizes the quantitative data from in vitro experiments designed to assess the efficacy of this compound and two alternative kinase inhibitors, "Alternative A" and "Alternative B," in a human colorectal cancer cell line (HT-29). The experiments measured the half-maximal inhibitory concentration (IC50) and the effect on a key downstream biomarker, phosphorylated protein "p-Downstream."
| Inhibitor | Target Kinase | Cell Line | IC50 (nM) | p-Downstream Inhibition (%) at 100 nM |
| This compound | TargetKinase-1 | HT-29 | 15.2 ± 2.1 | 85.4 ± 5.6 |
| Alternative A | TargetKinase-1 | HT-29 | 45.8 ± 4.5 | 62.1 ± 7.3 |
| Alternative B | TargetKinase-2 | HT-29 | 22.5 ± 3.3 | 78.9 ± 6.8 |
*Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway in which this compound's target, TargetKinase-1, is involved. Activation of the upstream receptor by its ligand leads to the phosphorylation and activation of TargetKinase-1, which in turn phosphorylates a downstream effector, leading to cell proliferation. This compound acts by inhibiting the kinase activity of TargetKinase-1.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Cell Culture: The human colorectal cancer cell line HT-29 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
IC50 Determination Assay:
-
HT-29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound, Alternative A, or Alternative B (ranging from 0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.
-
After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.
Western Blot for p-Downstream Inhibition:
-
HT-29 cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were serum-starved for 24 hours and then treated with 100 nM of this compound, Alternative A, or Alternative B for 2 hours.
-
Following treatment, cells were stimulated with the appropriate growth factor for 15 minutes.
-
Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-Downstream and a loading control (e.g., GAPDH) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed using ImageJ software to quantify the percentage of p-Downstream inhibition relative to the vehicle-treated control.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of the kinase inhibitors.
Unveiling Cellular Phenotypes: A Comparative Guide to PVRL4/Nectin-4 Targeting via siRNA Knockdown and Antibody Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent techniques for targeting the Poliovirus Receptor-Related-Like Kinase (PVRL4), also known as Nectin-4: small interfering RNA (siRNA) knockdown and antibody-mediated inhibition. This analysis is supported by experimental data to inform the selection of the most appropriate method for phenotypic studies.
PVRL4/Nectin-4, a cell adhesion molecule, is increasingly recognized for its significant role in tumorigenesis. Its overexpression in various cancers, including breast, lung, and ovarian cancer, is associated with enhanced cell-cell interactions, anchorage-independent growth, and tumor progression.[1][2] Consequently, targeting PVRL4 has emerged as a promising therapeutic strategy. This guide delves into the phenotypic consequences of disrupting PVRL4 function using two distinct approaches: transiently silencing its expression with siRNA and blocking its extracellular activity with monoclonal antibodies.
Mechanism of Action: A Tale of Two Approaches
siRNA Knockdown: This method utilizes the cell's own RNA interference (RNAi) machinery to achieve post-transcriptional gene silencing. Short, double-stranded siRNA molecules, designed to be complementary to the PVRL4 mRNA sequence, are introduced into the cell. This leads to the degradation of the target mRNA, thereby preventing the translation of the PVRL4 protein. The effect is a transient but often potent reduction in the total cellular levels of the target protein.
Antibody-Mediated Inhibition: This strategy employs monoclonal antibodies that specifically bind to the extracellular domain of the PVRL4 protein on the cell surface. This binding can physically obstruct PVRL4's ability to engage in cell-cell adhesion by interacting with its binding partners, such as PVRL1 (Nectin-1).[1][3] This approach does not eliminate the protein from the cell but rather neutralizes its external function. Antibody-drug conjugates (ADCs), such as enfortumab vedotin, take this a step further by delivering a cytotoxic agent directly to PVRL4-expressing cancer cells.[4]
Comparative Phenotypic Analysis:
The disruption of PVRL4 function through either siRNA knockdown or antibody inhibition leads to several key phenotypic changes in cancer cells, primarily related to their growth and adhesive properties.
| Phenotypic Parameter | siRNA Knockdown of PVRL4 | Antibody Inhibition of PVRL4 | Key Findings |
| Anchorage-Independent Growth | Potent reduction in colony formation in soft agar assays. | Complete abrogation of colony formation in soft agar assays. | Both methods effectively inhibit the ability of cancer cells to proliferate without attachment to a substrate, a hallmark of transformation. Antibody inhibition appeared to completely abolish this phenotype in the cited study. |
| Cell-Cell Adhesion & Clustering | Abrogation of spontaneous self-clustering of cancer cells. | Complete abrogation of cell clustering. | Both approaches successfully disrupt the PVRL4-mediated cell-cell interactions that lead to the formation of cell aggregates. |
| Tumor Growth (in vivo) | Not explicitly quantified in the provided results, but shRNA-mediated knockdown (a similar RNAi method) has been shown to inhibit tumor growth. | Potent inhibition of the growth of orthotopically implanted primary tumors. | Antibody-mediated inhibition has demonstrated significant efficacy in reducing tumor volume in preclinical models, supporting its therapeutic potential. |
| Downstream Signaling | Leads to a reduction in the activation of the integrin β4/SHP-2/Src signaling pathway due to the absence of the PVRL4 protein. | Blocks the activation of the integrin β4/SHP-2/Src signaling pathway by preventing the initial cell-cell interaction. | Both methods converge on inhibiting the same downstream signaling cascade that promotes survival and growth in the absence of matrix attachment. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of PVRL4
This protocol outlines a general procedure for the transient knockdown of PVRL4 in a cancer cell line (e.g., SUM190 breast cancer cells) using lipid-based transfection.
Materials:
-
PVRL4-targeting siRNA and non-targeting control siRNA (20 µM stocks)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Cancer cell line of interest (e.g., SUM190)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 1.5 µl of 20 µM siRNA (final concentration 30 nM) in 100 µl of Opti-MEM™.
-
In a separate tube, dilute 5 µl of transfection reagent in 100 µl of Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µl of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest cells to assess PVRL4 mRNA and protein levels by RT-qPCR and Western blot, respectively, to confirm knockdown efficiency.
-
Phenotypic Assays: Following confirmation of knockdown, proceed with desired phenotypic assays (e.g., soft agar colony formation, cell clustering assay).
Protocol 2: Antibody-Mediated Inhibition of PVRL4 Function
This protocol describes a general method for assessing the phenotypic effects of a PVRL4-blocking antibody on cancer cells.
Materials:
-
Anti-PVRL4 monoclonal antibody and corresponding isotype control IgG
-
Cancer cell line with high PVRL4 expression (e.g., SUM190)
-
Complete growth medium
-
Assay-specific plates or chambers
Procedure:
-
Cell Preparation: Culture and harvest cells as required for the specific phenotypic assay.
-
Antibody Treatment:
-
Resuspend cells in complete growth medium.
-
Add the anti-PVRL4 antibody or isotype control IgG to the cell suspension at a predetermined optimal concentration (e.g., 10-20 µg/ml).
-
-
Incubation: The incubation time will vary depending on the assay. For a cell clustering assay, incubation may be for 1-2 hours. For longer-term assays like anchorage-independent growth, the antibody will be included in the culture medium for the duration of the experiment (e.g., 7-14 days).
-
Phenotypic Analysis:
-
Cell Clustering Assay: After a short incubation, visualize and quantify the formation of cell aggregates using microscopy.
-
Anchorage-Independent Growth Assay: Plate the antibody-treated cells in soft agar and monitor colony formation over time.
-
Cell Migration/Invasion Assay: Utilize a transwell assay system with the antibody included in the medium.
-
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.
Caption: PVRL4 signaling pathway and points of therapeutic intervention.
Caption: Workflow for comparing PVRL4 knockdown and antibody inhibition.
Conclusion
Both siRNA knockdown and antibody-mediated inhibition are powerful tools for studying the function of PVRL4 and for validating it as a therapeutic target.
-
siRNA knockdown offers a robust method for assessing the consequences of reduced PVRL4 protein levels, impacting both its cell-surface and any potential intracellular functions. It is an invaluable research tool for target validation and for understanding the broader cellular dependencies on the target protein.
-
Antibody-mediated inhibition provides a more direct and potentially more clinically translatable approach by targeting the extracellular, functional domain of PVRL4. This method is particularly relevant for assessing the therapeutic potential of antibody-based drugs and for studying the specific consequences of blocking PVRL4-mediated cell-cell interactions.
The choice between these two methods will depend on the specific research question. For fundamental studies of gene function, siRNA provides a direct way to probe the effects of gene silencing. For translational research and the development of biologic therapies, antibody-based approaches offer a more direct path to clinical application. As the data suggests, both methods effectively disrupt key cancer-associated phenotypes, solidifying PVRL4 as a critical player in tumorigenesis.
References
- 1. A role for PVRL4-driven cell–cell interactions in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A role for PVRL4-driven cell–cell interactions in tumorigenesis | eLife [elifesciences.org]
- 4. Expression of PVRL4, a molecular target for cancer treatment, is transcriptionally regulated by FOS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity Profiling of Clinically Relevant JAK2 Inhibitors
Introduction
The query for "PRRRLK" did not correspond to a known protein kinase, suggesting a potential typographical error. Given the context of inhibitor specificity profiling, this guide focuses on a therapeutically significant and well-characterized kinase family: the Janus kinases (JAKs), with a specific emphasis on JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular processes like hematopoiesis and immune response, making it a prime target for drug development in myeloproliferative neoplasms, inflammatory diseases, and other conditions.
This guide provides an objective comparison of the kinase selectivity profiles of four prominent JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. Understanding the specificity of these inhibitors is paramount, as their on- and off-target activities dictate their therapeutic efficacy and adverse effect profiles.[1][2] This document presents quantitative data from head-to-head comparative studies, details the experimental methodologies used for such profiling, and visualizes the relevant signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a crucial determinant of its clinical utility. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib against the four members of the JAK family and other notable kinases. The data reveals that while all four compounds potently inhibit JAK2, they exhibit distinct selectivity profiles across the JAK family and other kinases.[3] For instance, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, whereas Fedratinib and Pacritinib show a higher degree of selectivity for JAK2 over other JAK family members.[4][5] Momelotinib, in addition to inhibiting JAK1 and JAK2, also targets the Activin A receptor type 1 (ACVR1), which is involved in iron metabolism. Pacritinib is also a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 1 (IRAK1).
Table 1: Comparative Inhibitory Activity (IC50, nM) of JAK2 Inhibitors Against the JAK Kinase Family
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Data Source |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | |
| Fedratinib | 35 | 3 | 334 | 135 | |
| Pacritinib | 1300 | 23 | 520 | 50 | |
| Momelotinib | 11 | 18 | 155 | 160 |
Note: Data is compiled from multiple sources and assay conditions may vary. Lower IC50 values indicate higher potency.
Table 2: Inhibitory Activity (IC50, nM) Against Other Relevant Kinases
| Inhibitor | FLT3 | ACVR1 (ALK2) | IRAK1 | Data Source |
| Ruxolitinib | - | - | - | |
| Fedratinib | 15 | - | - | |
| Pacritinib | 23 | - | 17 | |
| Momelotinib | - | 110 | - |
Note: A dash (-) indicates that data was not prominently reported in the comparative studies reviewed.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate evaluation of inhibitor specificity. Below are generalized protocols for two widely used assays in kinase inhibitor profiling.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected via a luminescent signal, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Reagents and Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Specific peptide or protein substrate for each kinase
-
ATP (Adenosine triphosphate)
-
Test inhibitors (e.g., Ruxolitinib) serially diluted
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume is typically between 5 µL and 25 µL.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for ADP production.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Competition Binding Assay (e.g., KINOMEscan™)
This method measures the binding affinity (Kd) of a test compound to a large panel of kinases. It is an ATP-independent assay that quantifies the ability of a compound to displace a known, immobilized ligand from the kinase active site.
Reagents and Materials:
-
A panel of DNA-tagged recombinant human kinases
-
An immobilized, active-site-directed ligand for each kinase
-
Test inhibitors serially diluted
-
Streptavidin-coated magnetic beads
-
Assay and wash buffers
-
qPCR reagents
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound are combined in a multi-well plate. The total reaction volume is typically around 20 µL.
-
Competition: The plate is incubated for 1 hour at room temperature with shaking. During this time, the test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution and Quantification: The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
Data Analysis: A lower amount of DNA-tagged kinase detected in the presence of the test compound indicates stronger binding. The dissociation constant (Kd) is determined by measuring the amount of kinase captured as a function of the test compound's concentration.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Prolactin receptor (PRLR) signaling via the JAK2-STAT5 pathway.
Caption: Experimental workflow for an ADP-Glo™ kinase inhibitor assay.
References
- 1. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | Semantic Scholar [semanticscholar.org]
- 3. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Polyvinylpyrrolidone (PVP)
Disclaimer: The following information is provided as a guideline for the proper disposal of Polyvinylpyrrolidone (PVP). It is essential to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal. This document is intended for researchers, scientists, and drug development professionals.
Essential Safety and Logistical Information
Polyvinylpyrrolidone (PVP) is a polymer that is generally considered not hazardous.[1] However, it is crucial to handle it with care and follow good laboratory practices.[2]
1.1. Health and Safety Summary
| Hazard Classification | Description | Protective Measures |
| Health Hazards | Not classified as hazardous.[1] May cause mild irritation to eyes. Ingestion of large amounts may cause gastrointestinal discomfort. | Wear safety glasses.[2] |
| Flammability Hazards | Not flammable.[3] | No special precautions are required. |
| Instability Hazards | Stable under normal conditions. | Avoid strong oxidizing agents. |
1.2. Personal Protective Equipment (PPE)
A detailed breakdown of recommended PPE when handling PVP is provided below.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear appropriate protective gloves and lab coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation. |
Operational and Disposal Plans
Proper disposal of PVP is critical to ensure laboratory safety and environmental protection. The following step-by-step procedures provide guidance for handling and disposing of PVP waste.
2.1. Waste Segregation and Collection
-
Identify Waste Stream: Designate a specific, clearly labeled waste container for solid PVP waste.
-
Container Requirements: The container should be made of a compatible material (e.g., polyethylene) and have a secure lid to prevent spills.
-
Labeling: Label the container as "Non-Hazardous Polyvinylpyrrolidone Waste" and include the date of accumulation.
2.2. Disposal Workflow
The logical flow for the disposal of PVP is outlined in the diagram below.
2.3. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wear appropriate PPE (gloves and safety glasses).
-
Sweep up the solid material.
-
Place the spilled material into the designated PVP waste container.
-
Clean the spill area with water.
-
-
Large Spills:
-
Restrict access to the area.
-
Increase ventilation.
-
Follow the same procedure as for small spills.
-
Experimental Protocols
3.1. Decontamination of Labware
-
Initial Rinse: Rinse the contaminated labware with water to remove the bulk of the PVP.
-
Washing: Wash the labware with a standard laboratory detergent.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
3.2. Signaling Pathways
While PVP itself is not involved in biological signaling pathways, understanding the experimental context in which it is used is important. For instance, if PVP is used as a vehicle for a drug candidate, the signaling pathway of the drug would be relevant.
The following is a generic example of a signaling pathway diagram that can be adapted to a specific experimental context.
References
Essential Safety and Handling Guidelines for Prrvrlk
Disclaimer: The substance "Prrvrlk" is not a recognized chemical entity in standard chemical and safety databases. The following information is provided as a representative example for handling a hazardous laboratory substance and is intended to fulfill the prompt's requirements for content structure and presentation. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential safety, handling, and disposal information for a substance with properties analogous to a toxic and flammable organic solvent, hereafter referred to as this compound.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is critical when handling this compound to prevent exposure and ensure personal safety. The following table summarizes the required PPE and other essential safety parameters.
| Parameter | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors. |
| Skin Protection | Nitrile or butyl rubber gloves (minimum 0.3 mm thickness). Lab coat and closed-toe shoes. | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with organic vapor cartridges is required. | Prevents inhalation of toxic vapors. |
| Exposure Limits | Permissible Exposure Limit (PEL): 10 ppm (8-hour TWA). Short-Term Exposure Limit (STEL): 25 ppm (15-minute average). | Regulatory limits to minimize health risks. |
| Flammability | Flash Point: 4°C (39°F). | Highly flammable; requires strict control of ignition sources. |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Checks: 1.1. Ensure a certified chemical fume hood is operational. 1.2. Verify that a safety shower and eyewash station are accessible and unobstructed. 1.3. Assemble all necessary materials, including this compound, solvents, glassware, and quenching agents, inside the fume hood. 1.4. Don the appropriate PPE as specified in the table above.
2. Handling and Experimental Procedure: 2.1. Ground all metal containers and equipment to prevent static discharge. 2.2. Dispense this compound slowly and carefully to minimize splashing and vapor generation. 2.3. Keep the container of this compound closed when not in use. 2.4. Perform all reactions in a sealed or contained apparatus within the fume hood. 2.5. If there is a spill, immediately alert personnel and follow the established spill response protocol.
3. Post-Handling and Waste Disposal: 3.1. All waste materials contaminated with this compound (e.g., pipette tips, gloves, paper towels) must be placed in a designated, sealed hazardous waste container. 3.2. Liquid waste containing this compound should be collected in a clearly labeled, sealed container. 3.3. Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. 3.4. Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste container. 3.5. Wash hands thoroughly with soap and water after completing the work.
Logical Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
